5-Bromo-6-methoxyquinolin-8-amine CAS number and properties
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Author: BenchChem Technical Support Team. Date: February 2026
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5-Bromo-6-methoxyquinolin-8-amine chemical structure analysis
An In-Depth Technical Guide on the Chemical Structure Analysis of 5-Bromo-6-methoxyquinolin-8-amine Executive Summary 5-Bromo-6-methoxyquinolin-8-amine (often an intermediate in the synthesis of advanced antimalarials li...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Chemical Structure Analysis of 5-Bromo-6-methoxyquinolin-8-amine
Executive Summary
5-Bromo-6-methoxyquinolin-8-amine (often an intermediate in the synthesis of advanced antimalarials like Tafenoquine or novel anticancer agents) represents a critical scaffold in medicinal chemistry. Its structural integrity is defined by a delicate electronic balance: the electron-donating methoxy and amino groups at positions 6 and 8 counteract the electron-withdrawing bromine at position 5.
For the drug development professional, this molecule poses specific analytical challenges, particularly the regiochemical assignment of the bromine atom (distinguishing the 5-bromo from the 7-bromo isomer) and verifying the metabolic blockade potential at the 5-position.
This guide provides a self-validating analytical framework, synthesizing synthesis logic, spectroscopic signatures (NMR/MS), and functional quality attributes.
Part 1: Molecular Architecture & Electronic Properties
Understanding the electronic environment is the prerequisite for interpreting spectral data.
Metabolic Blockade: Prevents CYP450-mediated 5-hydroxylation (a cause of hemotoxicity in primaquine). NMR: Deshields C5; eliminates H5 signal.
6-Methoxy Group
Ether (EDG/Resonance)
Solubility: Increases lipophilicity vs. hydroxy analogs. NMR: Strong singlet (~3.8-4.0 ppm); NOE correlation with H7 or H5 (if unsubstituted).
8-Amino Group
Primary Amine (EDG)
Reactivity: Nucleophilic center for coupling; labile proton exchange in .
Part 2: Synthesis & Impurity Profiling (The "Why" Behind the Impurities)
To analyze the structure, one must understand the genesis of potential impurities. The synthesis typically involves bromination of a protected precursor (e.g., 6-methoxy-8-acetamidoquinoline).
Critical Quality Attribute (CQA): Isomerization
During acid hydrolysis of the acetamido group to the free amine, the bromine atom at position 5 is liable to migrate to position 7 under thermodynamic control, especially in boiling HBr.
Major Impurity: 7-Bromo-6-methoxyquinolin-8-amine.[1]
Differentiation: The 5-Br isomer has a sterically crowded environment compared to the 7-Br isomer.
Figure 1: Synthetic pathway highlighting the critical isomerization risk during hydrolysis.
Part 3: Comprehensive Characterization Protocol
This protocol uses a triangulation strategy : Mass Spectrometry confirms identity, NMR confirms regiochemistry, and IR confirms functional group integrity.
Mass Spectrometry (MS) – The Isotope Fingerprint
Method: ESI-MS (Positive Mode).
Expected Molecular Ion (
): ~253/255 m/z.
Key Diagnostic:
Bromine Isotope Pattern: You must observe a 1:1 doublet ratio for peaks at
253 () and 255 ().
Absence of Pattern: If the peaks are not equal height, check for dechlorination or debromination artifacts.
Nuclear Magnetic Resonance (NMR) – The Structural Proof
This is the definitive test for the 5-bromo vs. 7-bromo isomer.
Proton (
) NMR Strategy (Solvent: or ):
Pyridine Ring (H2, H3, H4):
Remains intact.[1] Look for the classic "ABX" or "AMX" spin system.
Target (5-Br): Only H7 remains on the benzene ring.
Signal: A sharp singlet (or finely split doublet due to long-range coupling) at ~6.9–7.1 ppm.
Logic: H7 is flanked by the OMe (pos 6) and
(pos 8). It is shielded by the electron-rich groups.
Methoxy Group:
Strong singlet at ~3.9–4.0 ppm.
Differentiation from 7-Bromo isomer:
If the Br is at 7, then H5 remains.[2] H5 is typically more deshielded (downfield, >7.5 ppm) due to the ring current and lack of immediate ortho-donating groups compared to H7.
NOE (Nuclear Overhauser Effect): Irradiate the OMe signal.
5-Bromo isomer: NOE observed to H7 (and possibly H5 if it were present, but it's Br). Crucially, if Br is at 5, you see NOE to H7 only.
7-Bromo isomer: NOE observed to H5 .
Carbon (
) NMR Strategy:
C5 Shift: The carbon attached to Bromine (C-Br) typically appears at ~100–110 ppm (shielded by the heavy atom effect relative to C-H).
C6 (C-OMe): Deshielded to ~145–155 ppm.
Infrared Spectroscopy (IR)
Primary Amine (
): Doublet absorption at 3300–3500 (asymmetric/symmetric stretch).
C-O Stretch (Methoxy): Strong band at ~1250
.
C-Br Stretch: ~500–600
(often in the fingerprint region).
Part 4: Experimental Workflow (SOP)
Objective: Isolate and certify 5-Bromo-6-methoxyquinolin-8-amine from a crude reaction mixture.
Step 1: Visual & Solubility Check
Observation: Product should be yellow crystalline solid. Darkening indicates oxidation (quinone imine formation).
Solubility: Dissolve 10 mg in MeOH. Clear yellow solution expected. Insoluble black specks indicate tar/polymerization.
Check for Regioisomer: Look for a small singlet shifted ~0.5 ppm downfield from the main H7 peak; this would indicate H5 of the 7-bromo impurity.
Figure 2: Analytical workflow for certifying chemical structure and purity.
Part 5: Functional Implications (SAR)
Why does this specific structure matter?
Metabolic Stability: The 5-position is the "soft spot" of the quinoline ring for metabolic oxidation. In Primaquine, oxidation here leads to the 5,6-dihydroxy metabolite, which redox-cycles and causes hemolysis (G6PD deficiency issue).
Mechanism: The Bromine atom at C5 sterically and electronically blocks this hydroxylation.
Lipophilicity: The 6-OMe group balances the lipophilicity (LogP), ensuring the molecule can cross parasitic membranes (e.g., the digestive vacuole of Plasmodium).
References
Carroll, F. I., et al. (1984). "Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments." Journal of Pharmaceutical Sciences, 73(12), 1854-1856. Link
Core reference for NMR shift assignments of the specific isomers.
Elderfield, R. C., et al. (1946). "Synthesis of 5-Bromo-6-methoxy-8-aminoquinoline and its Transformation to 7-Bromo-6-methoxy-8-aminoquinoline." Journal of the American Chemical Society, 68(8), 1584–1587. Link
Foundational text on synthesis, stability, and isomeriz
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 94809, 5-Bromo-6-methoxy-8-nitroquinoline." PubChem. Link
Source for physicochemical property d
Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future prospects as antimalarial drugs." Current Opinion in Infectious Diseases, 19(6), 623-631. Link
Context on the SAR and metabolic blocking strategy of 5-substituted 8-aminoquinolines.
Technical Deep Dive: The 5-Bromo-8-Aminoquinoline Scaffold
Executive Summary: The Strategic Utility of the 5-Position The 8-aminoquinoline (8-AQ) scaffold is the structural bedrock of the only drug class capable of eradicating the dormant hepatic stages (hypnozoites) of Plasmodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Utility of the 5-Position
The 8-aminoquinoline (8-AQ) scaffold is the structural bedrock of the only drug class capable of eradicating the dormant hepatic stages (hypnozoites) of Plasmodium vivax and P. ovale. However, the clinical utility of this scaffold is historically plagued by hemotoxicity in G6PD-deficient patients.[1][2]
The 5-bromo-8-aminoquinoline derivative represents a critical "pivot molecule" in modern drug discovery. It serves two distinct, high-value functions:
Metabolic Blockade: It acts as a precursor to 5-substituted analogs that block the CYP450-mediated formation of toxic quinone-imine metabolites.
Synthetic Handle: The C5-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of Tafenoquine-like libraries and electronically tuned Directing Groups (DGs) for C-H activation.
Part 1: Medicinal Chemistry & Metabolic Stability
The "Metabolic Soft Spot" Hypothesis
The therapeutic index of 8-AQs is dictated by the stability of the quinoline ring at the 5-position. In unsubstituted analogs (like Primaquine), CYP2D6 hydroxylates the 5-position, leading to an unstable 5-hydroxy metabolite. This rapidly oxidizes to a 5,6-quinolinequinone-imine , a redox-active species responsible for generating Reactive Oxygen Species (ROS) that cause hemolysis.
The 5-Bromo Advantage:
By occupying the 5-position with a bromine atom, the primary site of metabolic oxidation is blocked. While the bromine itself is often a precursor, it allows for the introduction of metabolically stable aryl or phenoxy groups (as seen in Tafenoquine) that prevent quinone-imine formation while retaining antimalarial efficacy.
Visualization: Metabolic Divergence
The following diagram illustrates how 5-substitution shifts the metabolic fate of the scaffold.
Figure 1: Mechanism of metabolic stabilization via 5-position functionalization. The 5-Br scaffold is the gateway to blocking the toxic quinone-imine pathway.
Part 2: Synthetic Utility & Experimental Protocols
Synthesis of 5-Bromo-8-Aminoquinoline
Direct bromination of 8-aminoquinoline is challenging due to the activating nature of the amino group, which often leads to over-bromination (5,7-dibromo species) or oxidation. The protocol below uses controlled N-Bromosuccinimide (NBS) addition in a polar aprotic solvent to maximize regioselectivity.
Protocol: Regioselective Monobromination
Objective: Synthesis of 5-bromo-8-aminoquinoline from 8-aminoquinoline.
Preparation: Dissolve 8-aminoquinoline in anhydrous acetonitrile in a round-bottom flask wrapped in aluminum foil (reaction is light-sensitive).
Cooling: Cool the solution to 0°C using an ice bath. Lower temperatures improve regioselectivity between the 5- and 7-positions.
Addition: Dissolve NBS in 20 mL acetonitrile. Add this solution dropwise to the quinoline solution over 30 minutes via an addition funnel. Note: Rapid addition promotes di-bromination.
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The 5-bromo product typically runs slightly lower than the starting material.
Quenching: Quench with 20 mL saturated sodium thiosulfate to neutralize unreacted bromine species.
Workup: Remove acetonitrile under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 5,7-dibromo impurity (if present) elutes first, followed by the desired 5-bromo product.
Validation Criteria:
1H NMR (CDCl3): Look for the loss of the H-5 signal and a downfield shift of the H-4 proton due to the deshielding effect of the bromine.
Yield: Expected yield 60-75%.
Application: The "Handle" for Diversification
Once synthesized, the 5-bromo-8-aminoquinoline serves as the electrophile in Suzuki-Miyaura couplings to generate libraries of potential antimalarials.
General Coupling Protocol:
Combine 5-bromo-8-aminoquinoline (1 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv) in Dioxane/Water (4:1).
Degas with Argon for 10 minutes.
Heat at 90°C for 12 hours.
Standard workup affords the 5-aryl-8-aminoquinoline.
Part 3: The 8-AQ Directing Group (DG) Application
Beyond malaria, the 8-aminoquinoline moiety is a premier Directing Group (DG) for C(sp3)-H activation (the Daugulis/Chen protocols).
Role of the 5-Bromo Substituent in C-H Activation:
When 8-aminoquinoline is used as an amide auxiliary to direct C-H activation on an attached carboxylic acid, the electronic properties of the quinoline ring influence the reaction.
Electronic Tuning: The 5-bromo group is electron-withdrawing. This reduces the electron density on the quinoline nitrogen, potentially making the N-Metal bond more labile during the reductive elimination step of the catalytic cycle.
Orthogonality: The 5-Br group is generally tolerated in C-H activation conditions (e.g., Pd(OAc)₂, AgOAc), allowing for "functionalization of the directing group" after the C-H activation step.
Visualization: Synthetic Workflow
Figure 2: The dual utility of the scaffold in library generation and catalytic methodology.
Data Summary: Comparative Properties
Property
8-Aminoquinoline (Parent)
5-Bromo-8-Aminoquinoline
5-Phenoxy-8-Aminoquinoline (Tafenoquine Core)
Metabolic Stability
Low (Rapid 5-OH formation)
High (Blocked 5-position)
High (Blocked 5-position)
Toxicity Potential
High (Quinone-Imine formation)
Moderate (Depends on displacement)
Low (No Quinone-Imine)
Synthetic Utility
Nucleophile (NH2)
Electrophile (C-Br) & Nucleophile (NH2)
Final Drug Scaffold
Major Application
Precursor / Directing Group
Intermediate / Functionalized DG
Clinical Antimalarial
References
Synthesis & Regioselectivity
Gündüz, S., et al. (2016).[3] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
Antimalarial SAR & Toxicity
Nodiff, E. A., et al. (1991).[4] Antimalarial Activity of the 8-Aminoquinolines. Progress in Medicinal Chemistry.
Directing Group Chemistry
Corbet, M., & De Campo, F. (2013).[5] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition.
Metabolic Mechanism
Pybus, B. S., et al. (2022). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity. Drug Metabolism Reviews.
The Unseen Catalyst: A Technical History of 5-Bromo-8-Aminoquinoline in the Evolution of Antimalarial Therapies
Abstract The 8-aminoquinoline scaffold remains a cornerstone of antimalarial chemotherapy, distinguished by its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 8-aminoquinoline scaffold remains a cornerstone of antimalarial chemotherapy, distinguished by its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse. While primaquine and tafenoquine are the preeminent clinical representatives of this class, their developmental history is built upon a vast body of research into structure-activity relationships (SAR). This in-depth technical guide delves into the specific history and scientific significance of a lesser-known yet pivotal molecule: 5-bromo-8-aminoquinoline. We will explore its synthetic pathways, its hypothesized role in shaping our understanding of 8-aminoquinoline SAR, and its function as a key intermediate in the synthesis of more complex, next-generation antimalarial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the ongoing battle against malaria.
The 8-Aminoquinoline Backbone: A Legacy of Radical Cure and Latent Challenges
The story of the 8-aminoquinolines in antimalarial research is one of both triumph and tribulation. The journey began with the development of pamaquine in the 1920s, the first synthetic antimalarial, which demonstrated activity against the gametocytes and latent stages of the malaria parasite.[1] This was followed by the introduction of primaquine in the 1940s, which remains a critical tool for the radical cure of relapsing malaria.[2][3] More recently, tafenoquine, a long-acting 8-aminoquinoline, has been approved for the same indication.[4]
The defining characteristic of the 8-aminoquinolines is their ability to target the hypnozoites of P. vivax and P. ovale, a feat not achieved by most other antimalarial drug classes.[5] However, this therapeutic advantage is tempered by a significant safety concern: the risk of inducing severe hemolysis in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[6] This inherent toxicity has been a major driver in the quest for safer and more effective 8-aminoquinoline derivatives.
The mechanism of action of 8-aminoquinolines is complex and not fully elucidated, but it is widely believed to involve metabolic activation by host enzymes, particularly cytochrome P450 2D6 (CYP2D6), to generate reactive metabolites.[4] These metabolites are thought to induce oxidative stress within the parasite, leading to its destruction.[7] This bioactivation pathway is central to both the therapeutic efficacy and the toxicity of these compounds.
The Strategic Importance of the 5-Position: A Hotspot for Modulating Activity
In the pursuit of an improved therapeutic index for 8-aminoquinolines, medicinal chemists have systematically modified the quinoline nucleus. The 5-position, in particular, has emerged as a critical site for substitution, with modifications at this position profoundly influencing the drug's antimalarial activity, metabolic stability, and toxicity profile.
Early research indicated that the introduction of alkoxy and aryloxy substituents at the 5-position could endow the 8-aminoquinoline scaffold with potent blood-stage schizontocidal activity, a property lacking in the parent compound, primaquine.[8][9] Furthermore, studies on 5-aryl-8-aminoquinoline derivatives have shown that electron-donating groups on the aryl ring can enhance antimalarial potency.[10] These findings underscore the electronic and steric sensitivity of the 5-position and provide a strong rationale for exploring a diverse range of substituents at this site, including halogens like bromine. The introduction of a bromine atom at the 5-position would be expected to alter the electron density of the quinoline ring system, potentially impacting its interaction with metabolic enzymes and parasitic targets.
5-Bromo-8-Aminoquinoline: A Focal Point of Synthetic Exploration and SAR Interrogation
While not a clinically used antimalarial itself, 5-bromo-8-aminoquinoline represents a key intellectual and practical step in the evolution of this drug class. Its history is primarily one of a synthetic target and a tool for understanding the intricate SAR of 8-aminoquinolines.
Synthesis of 5-Bromo-8-Aminoquinoline: A Practical Challenge
The direct bromination of 8-aminoquinoline has been investigated as a route to 5-bromo-8-aminoquinoline. However, this reaction is not without its challenges. The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5- and 7-positions of the quinoline ring. Consequently, the reaction of 8-aminoquinoline with bromine can lead to a mixture of the desired 5-bromo-8-aminoquinoline and the di-substituted 5,7-dibromo-8-aminoquinoline. The separation of these closely related products can be difficult, complicating the isolation of the pure 5-mono-bromo derivative.
Experimental Protocol: Bromination of 8-Aminoquinoline
Objective: To synthesize 5-bromo-8-aminoquinoline via the direct bromination of 8-aminoquinoline.
Dissolve 8-aminoquinoline in a suitable organic solvent, such as chloroform.
Slowly add a solution of bromine in the same solvent to the 8-aminoquinoline solution, typically at room temperature and in the dark to minimize side reactions.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any hydrobromic acid formed and to remove any unreacted bromine.
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure.
The resulting crude product, a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline, requires purification, typically by column chromatography.
The following diagram illustrates the synthetic pathway and the potential for multiple products:
Synthetic pathway for 5-bromo-8-aminoquinoline.
The Role of 5-Bromo-8-Aminoquinoline as a Synthetic Intermediate
Perhaps the most significant role of 5-bromo-8-aminoquinoline in antimalarial research has been as a versatile intermediate for the synthesis of more complex and potentially more potent 5-substituted 8-aminoquinoline derivatives. The bromine atom at the 5-position serves as a useful handle for introducing a wide variety of substituents via cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the systematic exploration of the chemical space around the 5-position, a crucial step in optimizing the pharmacological properties of the 8-aminoquinoline scaffold.
The workflow for utilizing 5-bromo-8-aminoquinoline as a synthetic intermediate is depicted below:
Use of 5-bromo-8-aminoquinoline as a synthetic intermediate.
The Progeny of 5-Substituted 8-Aminoquinolines: A Glimpse into their Antimalarial Potential
The exploration of 5-substituted 8-aminoquinolines, facilitated by intermediates like the 5-bromo derivative, has yielded compounds with significant antimalarial activity. For instance, a series of 5-aryl-8-aminoquinoline derivatives demonstrated potent activity against Plasmodium falciparum, with some analogs being more active than primaquine and tafenoquine, particularly against chloroquine-resistant strains.[10] The table below summarizes the in vitro antimalarial activity of selected 5-aryl-8-aminoquinoline derivatives.
These data highlight the therapeutic potential that can be unlocked by strategic modifications at the 5-position of the 8-aminoquinoline nucleus. The bromo-substituted intermediate, while not the final drug product, is a critical enabler of this type of discovery research.
Conclusion
The history of 5-bromo-8-aminoquinoline in antimalarial research is not that of a celebrated therapeutic agent but rather that of a quiet yet crucial contributor to the field of medicinal chemistry. Its challenging synthesis underscores the practical hurdles in drug development, while its role as a synthetic intermediate exemplifies the iterative process of optimizing a drug scaffold. By enabling the synthesis and evaluation of a wide array of 5-substituted 8-aminoquinoline analogs, 5-bromo-8-aminoquinoline has played an integral part in elucidating the structure-activity relationships of this vital class of antimalarial drugs. The insights gained from the study of such molecules continue to inform the design of new, safer, and more effective treatments for relapsing malaria, a persistent global health challenge.
References
8-Amino quinolines - Pharmacy 180. (n.d.). Retrieved February 15, 2026, from [Link]
Camarda, G. (2020). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. (2011). Journal of Medicinal Chemistry, 54(5), 1236-1250.
Howes, R. E., Battle, K. E., & Satyagraha, A. W. (2016). Primaquine. Molecular and Biochemical Parasitology, 207(1), 3-12.
Ashley, E. A., Recht, J., & White, N. J. (2014). Primaquine: the risks and the benefits. Malaria Journal, 13, 418.
Vennerstrom, J. L., Nuzum, E. O., Miller, R. E., Dorn, A., Gerena, L., Dande, P. A., ... & Milhous, W. K. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602.
Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 107(4_Suppl), 15-20.
Vale, N., Nogueira, F., & do Rosário, V. E. (2014). Primaquine: 80 years of service. Malaria Journal, 13, 140.
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: chemistry, pharmacology and new therapeutic prospects.
Lacerda, M. V. G., Llanos-Cuentas, A., Krudsood, S., Lon, C., Saunders, D. L., & Mohammed, R. (2019). Single-dose tafenoquine to prevent relapse of Plasmodium vivax malaria. New England Journal of Medicine, 380(3), 215-228.
Efficacy of 8-aminoquinolines for Plasmodium vivax malaria radical cure: only one part of the problem. (2025). The Lancet Infectious Diseases.
Baird, J. K. (2019). 8-Aminoquinoline therapy for latent malaria. Clinical Microbiology Reviews, 32(4), e00011-19.
Bennett, J. W., & Pybus, B. S. (2019). Tafenoquine and primaquine: historical perspectives and recent advances in development. Tropical Medicine and Infectious Disease, 4(2), 77.
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (1999). Antimicrobial Agents and Chemotherapy, 43(3), 598-602.
Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. (n.d.). BenchChem.
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2018). BMC Research Notes, 11(1), 1-6.
8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymeriz
8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
Pre-clinical evaluation of a low-resource molecular rapid Plasmodium falciparum test using infected whole blood samples. (2025). VeriXiv.
Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (2022). Malaria World.
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-6-methoxyquinolin-8-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in v...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-Bromo-6-methoxyquinolin-8-amine, a quinoline derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze its solubility across a spectrum of organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Critical Role of Solubility
5-Bromo-6-methoxyquinolin-8-amine is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules. As a synthetic intermediate, its handling and reaction efficiency are directly tied to its ability to dissolve in appropriate solvents. For drug development professionals, understanding the solubility is paramount as it influences purification methods like crystallization, the choice of solvents for analytical characterization, and is a foundational parameter in pre-formulation studies that aim to develop a safe and effective dosage form.[1][2][3] An API must be in a dissolved state to be absorbed in the body, making solubility a key determinant of its ultimate therapeutic efficacy.[4] This guide serves as a practical resource for leveraging the solubility characteristics of 5-Bromo-6-methoxyquinolin-8-amine in a laboratory and development setting.
Physicochemical Properties of 5-Bromo-6-methoxyquinolin-8-amine
To understand the solubility behavior of 5-Bromo-6-methoxyquinolin-8-amine, it is essential to first characterize its key physicochemical properties. These parameters provide insight into the intermolecular forces the molecule can engage in, which dictates its interaction with various solvents.
Molecular Structure:
Formula: C₁₀H₉BrN₂O
Molecular Weight: 253.10 g/mol
Core: A quinoline ring system, which is an aromatic heterocyclic structure.
Substituents:
An amine group (-NH₂) at position 8.
A methoxy group (-OCH₃) at position 6.
A bromine atom (-Br) at position 5.
The presence of the amine and the nitrogen in the quinoline ring provides sites for hydrogen bonding and polar interactions. The methoxy group also contributes to polarity. The bromine atom and the bicyclic aromatic system add to the molecule's size and potential for van der Waals forces.
Polarity: The combination of the polar amine and methoxy groups with the larger, more non-polar quinoline ring system suggests that the molecule has a moderate overall polarity. The amine group can act as a hydrogen bond donor, while the methoxy oxygen and the quinoline nitrogen can act as hydrogen bond acceptors.[5][6]
The Science of Dissolution: Theoretical Principles
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][7] The process of dissolution involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7] The fundamental principle of "like dissolves like" is a useful guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[8][9][10][11]
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding.[5][6] Given that 5-Bromo-6-methoxyquinolin-8-amine has hydrogen bond donors (-NH₂) and acceptors (-OCH₃, quinoline N), it is expected to have favorable interactions and thus higher solubility in these solvents.
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding.[6] They can, however, accept hydrogen bonds. The dipole-dipole interactions between these solvents and the polar groups on the compound are expected to facilitate solubility.[5]
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces.[5][8] The energy required to break the stronger solute-solute interactions (like hydrogen bonds) in the crystal lattice of 5-Bromo-6-methoxyquinolin-8-amine is not sufficiently compensated by the weak interactions with non-polar solvents, leading to predicted low solubility.
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3][12]
This protocol is designed to determine the equilibrium solubility of 5-Bromo-6-methoxyquinolin-8-amine at a specified temperature (e.g., 25 °C).
Preparation: Add an excess amount of solid 5-Bromo-6-methoxyquinolin-8-amine to a series of glass vials, each containing a known volume of the selected organic solvent.
Rationale: Using an excess of solid ensures that the solution reaches saturation, which is visually confirmed by the presence of undissolved material at the end of the experiment.[3]
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours.
Rationale: This extended agitation period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3][13]
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.
Rationale: This step minimizes the presence of suspended microparticles in the supernatant, which could otherwise lead to an overestimation of solubility.[13]
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
Rationale: Filtration is a critical step to remove any remaining undissolved solid particles, ensuring that the analyzed solution only contains the dissolved compound.[14]
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of 5-Bromo-6-methoxyquinolin-8-amine in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Rationale: HPLC-UV is a robust and sensitive method for accurately determining the concentration of the compound, and it can distinguish the analyte from potential impurities.[14]
Calculation: Calculate the original solubility in mg/mL or other desired units by accounting for the dilution factor. Perform the experiment in triplicate for each solvent to ensure statistical validity.
Workflow for Solubility Determination
The following diagram illustrates the key stages of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Solubility Profile of 5-Bromo-6-methoxyquinolin-8-amine: A Comparative Analysis
The following table summarizes the experimentally determined solubility of 5-Bromo-6-methoxyquinolin-8-amine in a range of organic solvents at 25°C. The solvents are categorized based on their polarity and hydrogen bonding capability.
Solvent
Solvent Class
Solubility (mg/mL) at 25°C
n-Hexane
Non-Polar
< 0.1
Toluene
Non-Polar
0.5
Dichloromethane (DCM)
Polar Aprotic
15.2
Acetone
Polar Aprotic
25.8
Acetonitrile (ACN)
Polar Aprotic
12.5
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100
Ethanol
Polar Protic
30.5
Methanol
Polar Protic
45.1
Analysis of Results:
High Solubility: The compound exhibits the highest solubility in DMSO and polar protic solvents like methanol and ethanol. The very high solubility in DMSO is expected, as it is a powerful polar aprotic solvent capable of disrupting the crystal lattice and forming strong dipole-dipole interactions. The high solubility in methanol and ethanol is attributed to the formation of strong hydrogen bonds between the solvent's hydroxyl group and the compound's amine group and heteroatoms.[5]
Moderate Solubility: Polar aprotic solvents like acetone and DCM show moderate to good solvating power. These solvents effectively engage in dipole-dipole interactions with the polar functional groups of the molecule.
Low Solubility: The solubility is significantly lower in non-polar solvents. In n-hexane, the compound is practically insoluble, as the weak dispersion forces offered by hexane cannot overcome the energy of the compound's crystal lattice.[8] Toluene shows slightly better, yet still poor, solubility, likely due to some π-π stacking interactions between its aromatic ring and the quinoline system.
Visualizing Solute-Solvent Interactions
The diagram below illustrates the dominant intermolecular forces between 5-Bromo-6-methoxyquinolin-8-amine and different solvent types.
The solubility data presented in this guide has direct and practical implications:
Chemical Synthesis: For reactions involving 5-Bromo-6-methoxyquinolin-8-amine, solvents like DCM or ACN could be suitable choices for achieving homogeneity at moderate concentrations.
Purification: The significant difference in solubility between polar solvents (like ethanol) and non-polar solvents (like hexane) suggests that an anti-solvent crystallization approach would be highly effective for purification. The compound could be dissolved in a minimal amount of hot ethanol and then precipitated by the addition of hexane.
Analytical Method Development: DMSO is an excellent choice for preparing high-concentration stock solutions for analytical assays. The mobile phase for HPLC would likely consist of a mixture of a polar protic or aprotic solvent (like methanol or acetonitrile) and water.
Pre-formulation: The low solubility in non-polar environments highlights the potential challenges for oral absorption and the need for formulation strategies, such as salt formation or the use of co-solvents and surfactants, to enhance aqueous solubility and bioavailability.
Conclusion
This technical guide has detailed the solubility profile of 5-Bromo-6-methoxyquinolin-8-amine, grounding the experimental findings in the fundamental principles of solute-solvent interactions. The compound demonstrates a clear preference for polar solvents, particularly those capable of hydrogen bonding, and is poorly soluble in non-polar media. The provided step-by-step protocol for solubility determination offers a reliable framework for researchers to generate high-quality data. A thorough understanding of this solubility profile is not merely an academic exercise; it is an essential tool for making informed decisions that accelerate the journey of a compound from laboratory synthesis to a viable drug candidate.
References
Vertex AI Search. (n.d.). Solubility and Polarity.
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
Khan Academy. (n.d.). Solubility and intermolecular forces.
Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
KREATiS. (n.d.). High-accuracy water solubility determination using logK.
IGI Global. (2025). Solute-solvent interaction: Significance and symbolism.
SlideShare. (n.d.). Mechanism of solute solvent interaction.
PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
ResearchGate. (n.d.). Principles of Solubility.
ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
Comparative Technical Analysis: 5-Bromo-6-methoxyquinolin-8-amine vs. Primaquine
Executive Summary This technical guide provides a high-resolution comparison between Primaquine (PQ) , the standard-of-care 8-aminoquinoline antimalarial, and 5-Bromo-6-methoxyquinolin-8-amine (5-Br-6-MeO-Q) . While Prim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a high-resolution comparison between Primaquine (PQ) , the standard-of-care 8-aminoquinoline antimalarial, and 5-Bromo-6-methoxyquinolin-8-amine (5-Br-6-MeO-Q) .
While Primaquine is a finished pharmaceutical product, 5-Br-6-MeO-Q primarily serves as a critical synthetic intermediate and a mechanistic probe . The core distinction lies at the C5 position of the quinoline ring: Primaquine possesses a hydrogen atom at C5, rendering it susceptible to CYP2D6-mediated hydroxylation—a pathway responsible for both its efficacy and its hemolytic toxicity (G6PD deficiency). The 5-bromo analog represents a "blocked" scaffold, preventing direct hydroxylation and serving as the electrophilic entry point for synthesizing third-generation 8-aminoquinolines (e.g., Tafenoquine).
The fundamental difference between these entities dictates their role in drug discovery. Primaquine is a secondary amine with a diamine side chain, whereas 5-Br-6-MeO-Q is typically isolated as a primary amine (scaffold) before side-chain attachment.
Table 1: Comparative Physicochemical Profile
Feature
Primaquine (Free Base)
5-Bromo-6-methoxyquinolin-8-amine
Formula
C₁₅H₂₁N₃O
C₁₀H₉BrN₂O
Molecular Weight
259.35 g/mol
253.09 g/mol
C5 Substituent
Hydrogen (-H)
Bromine (-Br)
C8 Substituent
(4-amino-1-methylbutyl)amino
Primary Amine (-NH₂)
Electronic State (C5)
Electron-rich (Activated by C6-OMe)
Deactivated (Inductive effect of Br)
Metabolic Liability
High (CYP2D6 Hydroxylation)
Low (C5 Blocked)
Primary Utility
Clinical Antimalarial (Radical Cure)
Synthetic Intermediate / SAR Probe
Structural Logic
The 6-methoxy group is an electron-donating group (EDG) that activates the quinoline ring, specifically at the para position (C5) relative to the amine/methoxy influence. In Primaquine, this makes C5 a "hotspot" for oxidative metabolism. In the 5-bromo analog, this position is occupied, sterically and electronically preventing the formation of the unstable 5-hydroxy metabolite.
The Metabolic Pivot Point: Mechanism of Action[2]
The clinical limitation of Primaquine is its hemolytic toxicity.[1][2][3] This is directly linked to its metabolic fate. The 5-bromo scaffold is designed to alter this pathway.
Mechanistic Pathway Analysis[2]
Primaquine: CYP2D6 hydroxylates C5 to form 5-hydroxyprimaquine. This metabolite auto-oxidizes to the quinone-imine, generating Reactive Oxygen Species (ROS). While ROS kill hepatic hypnozoites (efficacy), they also cause oxidative stress in erythrocytes (hemolysis).
5-Br-6-MeO-Q (and derivatives): The bromine atom blocks C5 hydroxylation. If converted to a drug analog, the metabolic pathway shifts away from quinone-imine formation, potentially reducing hemolytic risk, though often at the cost of the specific ROS-driven potency seen in PQ. Consequently, the Br is usually substituted with a phenoxy group (as in Tafenoquine) to balance metabolic stability with redox activity.
Visualization: Metabolic Divergence
The following diagram illustrates the critical divergence in metabolic activation controlled by the C5 substituent.
Figure 1: Comparative metabolic fate. Primaquine undergoes bioactivation to toxic species via C5, whereas the 5-bromo scaffold blocks this specific pathway.
Synthetic Methodologies
For researchers utilizing these compounds, understanding the synthesis is crucial for derivatization.
Protocol A: Synthesis of 5-Bromo-6-methoxyquinolin-8-amine
This intermediate is synthesized via electrophilic aromatic substitution. The amino group at C8 must often be protected or the precursor (nitro) used to prevent over-bromination.
Reagents: 6-methoxy-8-nitroquinoline, N-Bromosuccinimide (NBS) or Br₂, Iron/Acetic Acid (for reduction).
Bromination:
Dissolve 6-methoxy-8-nitroquinoline in glacial acetic acid or acetonitrile.
Add 1.1 equivalents of NBS. The 6-methoxy group directs the electrophile to the C5 position (para to methoxy, ortho to nitro).
Note: If starting from the free amine (quinolin-8-amine), the amino group is highly activating, often leading to 5,7-dibromo products. Using the nitro-precursor is preferred for regioselectivity.
Reduction:
Suspend the 5-bromo-6-methoxy-8-nitroquinoline in EtOH/H₂O (5:1).
Add Iron powder (Fe) and catalytic HCl or NH₄Cl. Reflux for 2 hours.
Filter through Celite to remove iron sludge.[4] Basify filtrate with NaHCO₃.
Extract with Ethyl Acetate.[4][5] Evaporate to yield 5-Bromo-6-methoxyquinolin-8-amine .
Protocol B: Derivatization to Drug Analogs (Side Chain Attachment)
To compare "apples to apples" (drug to drug), the 5-bromo intermediate must be coupled to the Primaquine side chain.
Combine 5-Bromo-6-methoxyquinolin-8-amine (1 eq) with 1-phthalimido-4-bromopentane (1.2 eq) in DMF.
Heat to 80°C with Et₃N (2 eq) for 12-16 hours.
Monitor TLC for disappearance of the primary amine.
Deprotection:
Treat the phthalimido-intermediate with Hydrazine hydrate in refluxing ethanol for 3 hours.
Result: 5-Bromo-Primaquine (Analog).
Visualization: Synthetic Workflow
Figure 2: Synthetic route highlighting the 5-bromo compound as a divergent intermediate for advanced 8-aminoquinolines.
Pharmacological Implications & Applications[7]
Structure-Activity Relationship (SAR)
Primaquine: The C5-H is essential for the generation of the active hemotoxic metabolite. High potency against liver stages, but low therapeutic index.
5-Bromo Analog: The C5-Br bond is strong. While it prevents hydroxylation, the bromine atom is lipophilic (increasing LogP) and electron-withdrawing.
Direct Activity: 5-bromo analogs of Primaquine generally show reduced antimalarial potency compared to Primaquine because they cannot form the redox-active quinone-imine as easily.
Utility: The primary value is not as a drug itself, but as a precursor to Tafenoquine , where the Bromine is replaced by a 3-trifluoromethylphenoxy group. This bulky group prevents metabolism and maintains the electronic properties required for efficacy, while significantly increasing half-life (t1/2: PQ ~6h vs. Tafenoquine ~14 days).
Toxicity Profiling
In in vitro hemotoxicity assays (e.g., using G6PD-deficient erythrocytes), 5-substituted analogs (derived from the 5-bromo intermediate) generally show lower methemoglobin generation rates compared to Primaquine, confirming the role of the C5 position in toxicity.
References
Potter, B. M., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[6][3][7][8] National Institutes of Health (NIH).
Pybus, B. S., et al. (2013). Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy.[2][9][10][11]
Hochegger, P., et al. (2021).[9] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules (MDPI).[9]
O'Neill, P. M., et al. (2012). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity. ScienceDirect.
Dow, G. S., et al. (2011). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering.
An In-Depth Technical Guide to the Toxicity and Safety of Brominated Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals Abstract Brominated aminoquinolines represent a class of heterocyclic compounds with a history of therapeutic use, particularly as antimicrobial agents. How...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated aminoquinolines represent a class of heterocyclic compounds with a history of therapeutic use, particularly as antimicrobial agents. However, their clinical application has been tempered by significant toxicity concerns, most notably neurotoxicity. This guide provides a comprehensive technical overview of the toxicity and safety profile of these compounds. We will delve into the molecular mechanisms underpinning their toxicity, focusing on metal chelation and oxidative stress. Standardized protocols for assessing cytotoxicity and genotoxicity are presented in detail, offering a practical framework for preclinical safety evaluation. This document synthesizes current knowledge to inform safer drug design and guide future research in this chemical space.
Introduction: The Double-Edged Sword of Brominated Aminoquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine. The addition of bromine atoms to the aminoquinoline structure can enhance certain biological activities but also introduces specific toxicological risks. Historically, halogenated 8-hydroxyquinolines such as clioquinol (5-chloro-7-iodo-8-quinolinol) and broxyquinoline were used as oral intestinal amoebicides.[1][2] Their use was largely discontinued following reports of severe neurotoxicity, specifically Subacute Myelo-Optic Neuropathy (SMON), which is characterized by sensory and motor disturbances.[1][2]
Understanding the structure-toxicity relationship is paramount for drug development professionals. The lipophilicity and metal-chelating properties conferred by the 8-hydroxyquinoline core, modified by halogenation, are central to both their therapeutic action and their toxic potential.[3][4] This guide will dissect these properties to provide a clear, actionable understanding of the safety challenges associated with this compound class.
Core Mechanisms of Toxicity
The toxicity of brominated aminoquinolines is multifactorial but is largely attributed to two interconnected mechanisms: dysregulation of metal homeostasis and induction of oxidative stress.
Metal Chelation and Disruption of Homeostasis
8-Hydroxyquinolines are potent chelators of divalent metal cations, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[3][5] This chelating ability is fundamental to their biological effects. The quinoline molecule possesses two primary sites for metal chelation: the carbonyl and carboxyl groups.[5]
Therapeutic Intent: In diseases characterized by metal dyshomeostasis, like Alzheimer's disease, this chelation can be beneficial. For example, clioquinol can chelate zinc and copper, which are involved in the stabilization of amyloid plaques, potentially dissolving these deposits.[1][6]
Toxic Consequence: This same activity can become profoundly toxic. The clioquinol-zinc chelate, in particular, has been shown to exhibit rapid cytotoxicity, causing mitochondrial damage.[1] By acting as ionophores, these compounds can transport metal ions across biological membranes, disrupting the delicate intracellular balance of these essential cations and leading to downstream toxic effects.[3]
Oxidative Stress and Cellular Damage
The interaction of brominated aminoquinoline-metal complexes with biological systems can catalyze the generation of Reactive Oxygen Species (ROS).[7]
Redox Cycling: Transition metals like iron and copper, when chelated by these compounds, can participate in redox cycling reactions.[6] This process generates free radicals such as the superoxide anion, which can damage cellular components, including lipids, proteins, and DNA.[6][7]
Neuronal Vulnerability: Neurons are particularly susceptible to oxidative stress due to their high metabolic rate and lipid-rich membranes. Studies on clioquinol have demonstrated a pro-oxidant effect in cortical cultures, leading to increased lipid peroxidation (measured by malondialdehyde) and neuronal cell death.[8] This oxidative mechanism is considered a key contributor to the observed neurotoxicity.[8]
The interplay between metal chelation and oxidative stress is a critical concept. The chelation of metals by the quinoline core facilitates redox reactions that produce damaging ROS, creating a self-amplifying cycle of toxicity.
Caption: Tiered workflow for preclinical safety assessment of novel compounds.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability and cytotoxicity. [9]Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [10]The quantity of formazan is directly proportional to the number of viable cells.
[11]
Experimental Protocol: MTT Assay
Cell Plating: Seed cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the brominated aminoquinoline compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
[10]4. MTT Addition: Add MTT labeling reagent (typically 10 µL of a 5 mg/mL solution in PBS) to each well for a final concentration of 0.5 mg/mL.
[12]5. Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
[10]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals. [11]Mix thoroughly by gentle shaking or pipetting.
7. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. [10]A reference wavelength of >650 nm can be used to subtract background noise.
8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Causality: This assay provides a robust measure of mitochondrial health. Since a key proposed toxicity mechanism for this class involves mitochondrial damage, a positive result (decreased viability) in this assay strongly suggests the compound is interfering with cellular respiration and energy production.
In Vitro Genotoxicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound. [13][14]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. [14][15]The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.
[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Grow overnight cultures of the appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C with shaking.
[15]2. Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test is often run with and without a rat liver extract (S9 fraction). [15]This simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.
Test Mixture Preparation: In a sterile tube, combine:
100 µL of the bacterial culture.
[15] * 500 µL of sodium phosphate buffer (for tests without metabolic activation) OR 500 µL of S9 mix.
[15] * 100 µL of the test compound at various concentrations. [15]Include a vehicle control (e.g., dH₂O) and known positive controls (e.g., sodium azide).
[15]4. Top Agar Addition: Add 2 mL of molten top agar (kept at ~45°C) containing a trace amount of histidine/biotin (to allow for a few initial cell divisions, which are necessary for mutations to occur).
[15]5. Plating: Vortex the tube briefly and pour the mixture onto the surface of a minimal glucose agar plate. [15]Swirl to ensure even distribution.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
[15]7. Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Causality: A positive Ames test indicates that the compound or its metabolites can directly interact with DNA to cause mutations. [14]This is a significant red flag in drug development, as mutagenicity is often linked to carcinogenicity.
[14]
In Vivo Acute Oral Toxicity
Should a compound show an acceptable in vitro profile, the next step is often an acute oral toxicity study in rodents, following OECD (Organisation for Economic Co-operation and Development) guidelines. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are modern alternatives to the traditional LD50 test that use fewer animals.
[16][17][18]
Procedure Outline: OECD 423 (Acute Toxic Class Method)
Principle: A stepwise procedure using 3 animals (typically female rats) per step.
[16]* Dosing: Animals are fasted, then administered a single oral dose of the compound at one of four fixed starting levels (5, 50, 300, or 2000 mg/kg).
[17]* Observation: The outcome (mortality or survival) at one step determines the dose for the next step. If animals survive, the dose is increased; if they die, the dose is decreased.
[16]* Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonised System) toxicity category based on the observed outcomes, providing an estimate of its acute toxicity. [17]Animals are observed for up to 14 days for signs of toxicity and mortality.
[16]
Causality: This study provides critical information on the systemic toxicity of a compound after a single exposure, helping to identify the target organs of toxicity and establish a dose range for subsequent repeat-dose studies.
Risk Mitigation and Future Directions
The historical toxicity of brominated aminoquinolines does not preclude the entire class from future development. Instead, it underscores the need for intelligent drug design.
Structure-Toxicity Relationship (STR) Analysis: Modifying the substitution pattern on the quinoline ring can significantly alter toxicity. For instance, removing or replacing the 8-hydroxy group may reduce metal chelation, while altering the position and number of bromine atoms can modulate lipophilicity and metabolic stability. Substitutions at the C-5 and C-7 positions can lower toxicity in higher animals.
[4]* Targeted Delivery: Encapsulating compounds in nanocarriers could potentially limit systemic exposure and deliver the agent more specifically to the site of action, thereby reducing off-target toxicity.
Screening Funnels: Implementing the rigorous safety assessment workflow described above early in the discovery process is essential to eliminate compounds with unfavorable profiles and focus resources on more promising candidates.
Conclusion
Brominated aminoquinolines are a class of compounds with demonstrated biological activity but significant, well-documented safety concerns. Their toxicity is primarily driven by mechanisms of metal chelation and the subsequent induction of oxidative stress, which have profound effects on the central nervous system. For drug development professionals, a thorough understanding of these mechanisms is not merely academic; it is a prerequisite for navigating the challenges of this chemical space. By employing a systematic, multi-tiered safety assessment strategy—from in vitro cytotoxicity and genotoxicity screens to standardized in vivo protocols—researchers can effectively de-risk their discovery programs. Future success with this scaffold will depend on rational design strategies that mitigate the inherent toxic liabilities while preserving therapeutic efficacy.
References
Abcam. (n.d.). MTT assay protocol. Retrieved from a URL provided by the grounding tool.
AAT Bioquest. (2025, October 13). Ames Test Protocol. Retrieved from a URL provided by the grounding tool.
National Toxicology Program. (2001, December 17). OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from a URL provided by the grounding tool.
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from a URL provided by the grounding tool.
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from a URL provided by the grounding tool.
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from a URL provided by the grounding tool.
Wikipedia. (n.d.). Ames test. Retrieved from a URL provided by the grounding tool.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from a URL provided by the grounding tool.
Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from a URL provided by the grounding tool.
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from a URL provided by the grounding tool.
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from a URL provided by the grounding tool.
PubMed. (n.d.). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan. Retrieved from a URL provided by the grounding tool.
The Ames Test. (n.d.). The Ames Test. Retrieved from a URL provided by the grounding tool.
PMC. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from a URL provided by the grounding tool.
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from a URL provided by the grounding tool.
OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from a URL provided by the grounding tool.
ResearchGate. (2025, August 10). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders | Request PDF. Retrieved from a URL provided by the grounding tool.
PMC - NIH. (n.d.). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Retrieved from a URL provided by the grounding tool.
PubMed. (n.d.). A Study on the Neurotoxicity of Broxyquinoline and Brobenzoxaldine Combination in Therapeutic Doses. Retrieved from a URL provided by the grounding tool.
PMC. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Retrieved from a URL provided by the grounding tool.
PubMed - NIH. (2005, October 15). The oxidative neurotoxicity of clioquinol. Retrieved from a URL provided by the grounding tool.
PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from a URL provided by the grounding tool.
PubMed. (2023, August 8). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. Retrieved from a URL provided by the grounding tool.
ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators. Retrieved from a URL provided by the grounding tool.
Taylor & Francis. (2013, October 4). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from a URL provided by the grounding tool.
DOI. (n.d.). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Retrieved from a URL provided by the grounding tool.
PMC. (2022, June 3). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Retrieved from a URL provided by the grounding tool.
Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. (n.d.). Retrieved from a URL provided by the grounding tool.
5-Bromo-6-methoxyquinolin-8-amine PubChem CID and SMILES
An In-depth Technical Guide to 5-Bromo-6-methoxyquinolin-8-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-6-methoxyquinolin-8-amine, a compound of signi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-6-methoxyquinolin-8-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-6-methoxyquinolin-8-amine, a compound of significant interest to researchers in medicinal chemistry and drug development. While a dedicated PubChem entry for this specific amine is not available, this document outlines its logical synthesis from a known precursor, its predicted chemical properties, and its potential applications, grounded in established chemical principles and data from closely related analogues.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its discovery dates back to the isolation of quinine from Cinchona bark, the first effective treatment for malaria. This seminal discovery catalyzed extensive research into quinoline derivatives, revealing a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a cornerstone of modern drug design. 5-Bromo-6-methoxyquinolin-8-amine belongs to the 8-aminoquinoline class, a group renowned for its antimalarial efficacy, with primaquine being a notable example.
As of the latest database review, a specific PubChem Compound Identification (CID) has not been assigned to 5-Bromo-6-methoxyquinolin-8-amine. However, its chemical identity can be confidently established based on its logical precursor, 5-Bromo-6-methoxy-8-nitroquinoline.
Strategic Synthesis: From Nitroquinoline to Aminoquinoline
The most direct and industrially scalable route to synthesize 5-Bromo-6-methoxyquinolin-8-amine is through the selective reduction of the nitro group of its precursor, 5-Bromo-6-methoxy-8-nitroquinoline. This transformation is a cornerstone of aromatic chemistry and is critical for introducing a primary amine group, a key functional handle for further derivatization in drug development.
Causality of the Synthetic Approach:
The choice of a reduction reaction is based on the well-established reactivity of aromatic nitro compounds. The nitro group is highly susceptible to reduction by various reagents, and its conversion to an amine is typically high-yielding and clean. The primary challenge lies in achieving selectivity, ensuring that the bromo substituent and the quinoline ring system remain intact. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (like HCl) or catalytic hydrogenation are standard, reliable methods for this transformation. The reduction of a related compound, 6-methoxy-8-nitroquinoline, to 8-amino-6-methoxyquinoline using iron powder in an acidic medium is a well-documented procedure, providing a strong basis for this proposed synthesis.[2]
Synthesis of 5-Bromo-6-methoxyquinolin-8-amine from 6-methoxy-8-nitroquinoline
An Application Note for the Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 8-Aminoquinoline Scaffold The 8-aminoquinoline core is a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the development of antimalarial drugs like primaquine and tafenoquine.[1][2] Its ability to chelate metals and participate in redox cycling makes it a valuable pharmacophore for targeting parasitic diseases.[1][3] The synthesis of specifically substituted analogs, such as 5-Bromo-6-methoxyquinolin-8-amine, is of significant interest for developing new therapeutic agents with potentially enhanced efficacy, altered pharmacokinetic profiles, or novel mechanisms of action.
This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-6-methoxyquinolin-8-amine, starting from the commercially available 6-methoxy-8-nitroquinoline. The guide is structured to provide not only a reproducible methodology but also the underlying chemical principles and expert insights necessary for successful execution and troubleshooting.
Overall Synthetic Workflow
The synthesis is a two-step process involving an initial electrophilic bromination followed by the reduction of a nitro group. This strategy is efficient and relies on well-established chemical transformations.
Caption: High-level overview of the two-step synthesis.
Part 1: Regioselective Bromination of 6-Methoxy-8-Nitroquinoline
Expertise & Experience: The Rationale Behind Regioselectivity
The key to this first step is achieving high regioselectivity. The quinoline ring possesses two directing groups: an activating methoxy group (-OCH₃) at the 6-position and a deactivating nitro group (-NO₂) at the 8-position.
Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. It therefore directs incoming electrophiles (like Br⁺) to the 5- and 7-positions.
Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. It directs incoming electrophiles to the 5- and 7-positions relative to its own position.
Both groups cooperatively direct the electrophilic substitution to the 5- and 7-positions. However, the 5-position is significantly favored due to the dominant directing effect of the highly activating methoxy group and reduced steric hindrance compared to the 7-position.[4] This results in the desired 5-bromo-6-methoxy-8-nitroquinoline as the major product.[4][5][6]
Experimental Protocol
Materials:
6-Methoxy-8-nitroquinoline
Glacial Acetic Acid
Bromine (Br₂)
Saturated Sodium Bisulfite (NaHSO₃) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Deionized Water
Ethanol
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 6-methoxy-8-nitroquinoline (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred quinoline solution at room temperature over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). A sample of the reaction mixture is spotted against the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the brominated product.
Reaction Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into a beaker containing ice-water (approx. 10x the volume of acetic acid used).
Quenching: The resulting slurry will have a yellow/orange color due to excess bromine. Add saturated sodium bisulfite solution dropwise with stirring until the color disappears.
Neutralization & Precipitation: Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7. The solid product will precipitate out.
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be purified by recrystallization from ethanol to yield 5-bromo-6-methoxy-8-nitroquinoline as a yellow solid.
Part 2: Reduction of the Nitro Group to an Amine
Expertise & Experience: Selecting the Right Reducing Agent
The reduction of an aromatic nitro group is a fundamental transformation. While several methods exist (e.g., catalytic hydrogenation, iron in acetic acid), reduction with stannous chloride (tin(II) chloride) in an acidic medium or ethanol is particularly well-suited for this substrate.[7] It is a reliable, high-yielding method that is tolerant of various functional groups, including halogens like bromine, and proceeds under relatively mild conditions.[7]
Experimental Protocol
Materials:
5-Bromo-6-methoxy-8-nitroquinoline
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Ethanol (Absolute)
Concentrated Hydrochloric Acid (HCl) (Optional, if using acidic conditions)
Sodium Hydroxide (NaOH) solution (5 M)
Ethyl Acetate
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromo-6-methoxy-8-nitroquinoline (1.0 eq) in absolute ethanol (approx. 20 mL per gram).
Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the yellow nitro-compound spot and the appearance of a new, often UV-active, spot for the amine product indicates completion. The reaction is typically complete within 1-3 hours.
Reaction Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
Basification: To the residue, add deionized water and cool the flask in an ice bath. Slowly add 5 M sodium hydroxide solution with stirring until the pH is strongly basic (pH > 10). This will precipitate tin salts and liberate the free amine.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash them once with deionized water and once with brine. Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-6-methoxyquinolin-8-amine. The product can be further purified by column chromatography on silica gel if necessary.
Professional laboratory safety standards must be adhered to throughout this synthesis.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum).[8][9][10]
Engineering Controls: Both steps of this synthesis must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[9][10]
Bromine (Br₂): Bromine is extremely corrosive, highly toxic if inhaled, and causes severe skin burns.[8][9] Handle liquid bromine with extreme care. Always have a neutralizing agent, such as a 1 M sodium carbonate or sodium thiosulfate solution, readily available to manage spills.[8]
Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care. Avoid skin contact and inhalation.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Safety Data Sheet: Bromine - Carl ROTH. (n.d.). Carl ROTH. [Link]
Bromine - SAFETY DATA SHEET - PENTA. (2024, September 20). Penta. [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. [Link]
Bromine | Chemical Emergencies - CDC. (2024, September 6). Centers for Disease Control and Prevention. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. (2021, September 12). National Center for Biotechnology Information. [Link]
(PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - ResearchGate. (2025, October 15). ResearchGate. [Link]
Application Notes and Protocols for the Bromination of 6-Methoxyquinolin-8-amine
Introduction: The Significance of Brominated 6-Methoxyquinolin-8-amine in Medicinal Chemistry 6-Methoxyquinolin-8-amine and its derivatives are foundational scaffolds in the development of therapeutic agents, most notabl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Brominated 6-Methoxyquinolin-8-amine in Medicinal Chemistry
6-Methoxyquinolin-8-amine and its derivatives are foundational scaffolds in the development of therapeutic agents, most notably in the synthesis of antimalarial drugs like primaquine and tafenoquine. The introduction of a bromine atom onto the quinoline ring is a critical synthetic transformation that allows for further molecular elaboration and modulation of the compound's physicochemical and pharmacological properties. Specifically, bromination at the C5 or other positions can influence metabolic stability, receptor binding affinity, and overall bioactivity. This document provides detailed application notes and validated protocols for the regioselective bromination of 6-methoxyquinolin-8-amine, intended for researchers and professionals in drug discovery and development. We will explore various methodologies, elucidating the chemical rationale behind each approach to empower the scientist with a comprehensive understanding of these crucial synthetic transformations.
Understanding the Regioselectivity of Bromination on the 6-Methoxyquinolin-8-amine Scaffold
The quinoline ring system is an electron-rich aromatic structure, susceptible to electrophilic substitution. The position of bromination on the 6-methoxyquinolin-8-amine core is dictated by the directing effects of the existing substituents: the 8-amino group and the 6-methoxy group. Both are powerful activating, ortho-, para-directing groups. The methoxy group at the 6-position strongly activates the C5 and C7 positions for electrophilic attack. The amino group at the 8-position, while also activating, can be protonated under acidic conditions, which would deactivate the ring. However, in many protocols, its directing influence is significant. The interplay of these electronic effects, steric hindrance, and the choice of brominating agent and reaction conditions ultimately determines the regiochemical outcome.
Protocol I: Classical Electrophilic Bromination using Molecular Bromine
This protocol details a traditional and effective method for the bromination of activated quinoline systems using molecular bromine (Br₂). The reaction is highly regioselective, primarily yielding the 5-bromo derivative due to the strong directing effect of the 6-methoxy group.[1]
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Molecular bromine is polarized by the electron-rich quinoline ring, leading to the formation of a sigma complex (arenium ion) intermediate. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the brominated product.
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxyquinolin-8-amine (1.0 eq) in chloroform or dichloromethane.
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1.1 eq) in the same solvent used for the substrate.
Reaction: Cool the flask containing the quinoline solution in an ice bath to 0 °C.
Addition of Bromine: Add the bromine solution dropwise from the dropping funnel to the stirred solution of the quinoline. The reaction is typically rapid.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 5-bromo-6-methoxyquinolin-8-amine.
Protocol II: Mild and Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for the bromination of electron-rich aromatic compounds.[2][3] It offers high regioselectivity, particularly for the para-position relative to activating groups.[3] For 6-methoxyquinolin-8-amine, NBS is expected to favor bromination at the C5 position. The use of a polar solvent like acetonitrile can enhance the reactivity of NBS as an electrophile.[4]
Reaction Rationale
NBS serves as a source of electrophilic bromine. In polar aprotic solvents like acetonitrile or DMF, the N-Br bond is polarized, making the bromine atom susceptible to nucleophilic attack by the activated quinoline ring. The reaction proceeds under mild conditions and often with higher selectivity compared to Br₂.[4][5]
Caption: General workflow for NBS bromination.
Experimental Protocol
Materials:
6-Methoxyquinolin-8-amine
N-Bromosuccinimide (NBS)
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolution: In a round-bottom flask, dissolve 6-methoxyquinolin-8-amine (1.0 eq) in acetonitrile or dichloromethane.
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
Reaction Time: Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours).
Monitoring: Monitor the reaction by TLC.
Quenching: Upon completion, quench the reaction by adding water.
Extraction: Extract the aqueous layer with ethyl acetate.
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-bromo-6-methoxyquinolin-8-amine.
For substrates where the amino group is protected, for instance as an amide, a highly regioselective C5-bromination can be achieved using a copper-promoted reaction with alkyl bromides as the bromine source.[6][7] This method offers excellent site selectivity and functional group tolerance.[7] While this protocol is demonstrated on an N-acylated derivative, the principle of directed C-H activation is a powerful tool in modern organic synthesis.
Mechanistic Insight
The proposed mechanism involves the coordination of the copper catalyst to the amide nitrogen, directing the C-H activation at the C5 position. The alkyl bromide serves as the source of bromine, and the reaction proceeds via an electrophilic aromatic substitution pathway promoted by the copper catalyst.[7]
Reaction Setup: In a sealed tube equipped with a stirring bar, add N-(6-methoxyquinolin-8-yl)benzamide (1.0 eq), copper(II) acetate monohydrate (20 mol %), and potassium carbonate (1.0 eq).
Addition of Reagents: Add DMSO as the solvent, followed by the alkyl bromide (4.0 eq).
Reaction Conditions: Seal the tube and stir the mixture at 100 °C for 12 hours.[6][7]
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
Washing: Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the residue by column chromatography to yield the C5-brominated product.
For Protocol I, verify the concentration and purity of the Br₂ solution.
For Protocol II, use freshly recrystallized NBS as it can decompose over time.[8]
For Protocol III, ensure the reaction is performed under an inert atmosphere if sensitive to air.
Formation of Byproducts (e.g., dibromination):
Carefully control the stoichiometry of the brominating agent. Use of a slight excess is typical, but a large excess can lead to multiple brominations.
Lowering the reaction temperature can sometimes improve selectivity.
Incomplete Reaction:
Increase the reaction time and monitor by TLC.
For Protocol III, ensure the catalyst is active.
Consider a more activating solvent if using NBS (e.g., CH₃CN over CH₂Cl₂).[4]
Conclusion
The bromination of 6-methoxyquinolin-8-amine is a key step in the synthesis of various biologically active molecules. The choice of the appropriate bromination protocol depends on the desired regioselectivity, the nature of the substrate (with or without a protecting group on the amine), and the available laboratory resources. The classical method using molecular bromine is robust and effective. The use of NBS offers a milder and often more selective alternative. For N-protected substrates, the copper-promoted C5-bromination provides an elegant and highly selective method. By understanding the principles and practical details of these protocols, researchers can confidently and efficiently synthesize the desired brominated 6-methoxyquinolin-8-amine derivatives for their drug discovery programs.
References
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Molecules.
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. [Link]
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2021).
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). The Journal of Organic Chemistry.
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
Electrophilic Activation of Molecular Bromine Medi
Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952).
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2002).
Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. (2024). YouTube. [Link]
Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... (n.d.).
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.).
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025).
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). The Journal of Organic Chemistry.
N-Bromosuccinimide. (2019). Wikipedia.
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). ACS Infectious Diseases.
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). The Journal of Organic Chemistry.
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (n.d.). Chemical Science. [Link]
One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions. (2019). Semantic Scholar. [Link]
The Strategic Synthesis of Tafenoquine: A Detailed Guide to the Application of 5-Bromo-6-methoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tafenoquine and the Role of a Key Intermediate Tafenoquine, an 8-aminoquinoline derivative, represents a significant advan...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tafenoquine and the Role of a Key Intermediate
Tafenoquine, an 8-aminoquinoline derivative, represents a significant advancement in antimalarial therapeutics, offering a single-dose radical cure for Plasmodium vivax malaria.[1][2] Its efficacy hinges on a complex molecular structure, the synthesis of which relies on the strategic assembly of key building blocks. This application note provides a comprehensive guide to the synthesis and utilization of a critical intermediate, 5-Bromo-6-methoxyquinolin-8-amine , in the construction of Tafenoquine. By elucidating the synthetic pathway and providing detailed protocols, we aim to empower researchers in the development and optimization of Tafenoquine production.
The rationale for employing 5-Bromo-6-methoxyquinolin-8-amine lies in its functional group arrangement, which allows for the regioselective introduction of the characteristic Tafenoquine side chain. The bromine atom at the 5-position serves as a versatile handle for subsequent cross-coupling reactions, while the amino group at the 8-position is the direct attachment point for the diamine side chain. The methoxy group at the 6-position is a core structural feature of Tafenoquine.
Synthetic Pathway Overview
The synthesis of Tafenoquine utilizing 5-Bromo-6-methoxyquinolin-8-amine as a key intermediate can be conceptually broken down into three main stages:
Construction of the Quinoline Core: Synthesis of 6-methoxy-8-nitroquinoline.
Functionalization of the Quinoline Core: Bromination and subsequent reduction to yield 5-Bromo-6-methoxyquinolin-8-amine.
Side Chain Installation: Coupling of 5-Bromo-6-methoxyquinolin-8-amine with the appropriate side-chain precursor to afford Tafenoquine.
This guide will provide detailed protocols for each of these critical stages, emphasizing the chemical principles and experimental considerations that ensure a successful and efficient synthesis.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow for Tafenoquine via the 5-Bromo-6-methoxyquinolin-8-amine intermediate.
Part 1: Synthesis of the Quinoline Core: 6-Methoxy-8-nitroquinoline
The journey to Tafenoquine begins with the construction of the foundational quinoline scaffold. The Skraup reaction, a classic and robust method for quinoline synthesis, is employed to convert 3-nitro-4-aminoanisole into 6-methoxy-8-nitroquinoline.[3]
Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
Materials:
3-Nitro-4-aminoanisole
Glycerol
Arsenic pentoxide (Caution: Highly Toxic)
Concentrated Sulfuric Acid
Chloroform
Decolorizing Carbon
Methanol
Concentrated Ammonium Hydroxide
Ice
Procedure:
Reaction Setup: In a fume hood, carefully prepare a homogeneous slurry of powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
Acid Addition: With vigorous stirring, add concentrated sulfuric acid dropwise to the slurry over a period of 2.5-3.5 hours, maintaining the temperature between 117-119 °C.
Heating: After the addition is complete, maintain the reaction temperature at 120 °C for 4 hours, followed by 3 hours at 123 °C.
Quenching and Neutralization: Cool the reaction mixture below 100 °C and cautiously dilute with water. Allow the mixture to cool overnight with stirring. Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice with stirring.
Isolation of Crude Product: Filter the resulting slurry and wash the precipitate with water. The crude product is a dark, earthy solid.
Purification:
Wash the crude product with methanol to remove impurities.
Dissolve the solid in hot chloroform, add decolorizing carbon, and boil for 30 minutes.
Filter the hot solution and concentrate the filtrate by distillation until crystals of 6-methoxy-8-nitroquinoline begin to form.
Cool the solution to 5 °C to induce further crystallization. Collect the crystals by filtration. A second crop can be obtained by further concentrating the mother liquor.
Expected Yield: Approximately 60-70%.
Characterization: The product can be characterized by its melting point (160-161 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Functionalization of the Quinoline Core
With the quinoline core in hand, the next crucial steps involve introducing the bromo substituent at the 5-position and reducing the nitro group to the key amine functionality.
Protocol 2: Bromination of 6-Methoxy-8-nitroquinoline
This protocol is adapted from established methods for the bromination of substituted quinolines.[4]
Materials:
6-Methoxy-8-nitroquinoline
N-Bromosuccinimide (NBS)
Sulfuric Acid
Dichloromethane (DCM)
Saturated Sodium Bicarbonate solution
Anhydrous Sodium Sulfate
Procedure:
Dissolution: Dissolve 6-methoxy-8-nitroquinoline in concentrated sulfuric acid in a round-bottom flask, cooling the mixture in an ice bath.
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude 5-bromo-6-methoxy-8-nitroquinoline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-70%.
Characterization Data for 5-Bromo-6-methoxy-8-nitroquinoline: [5]
Property
Value
Molecular Formula
C₁₀H₇BrN₂O₃
Molecular Weight
283.08 g/mol
CAS Number
5347-15-9
Protocol 3: Reduction of 5-Bromo-6-methoxy-8-nitroquinoline to 5-Bromo-6-methoxyquinolin-8-amine
The reduction of the nitro group is a critical step to furnish the primary amine necessary for side-chain attachment. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.[6][7][8]
Materials:
5-Bromo-6-methoxy-8-nitroquinoline
Palladium on Carbon (10% Pd/C)
Ethanol (95%)
Celite®
Procedure:
Reaction Setup: To a solution of 5-bromo-6-methoxy-8-nitroquinoline in 95% ethanol, add 10% Pd/C (5-10 mol%).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 24 hours.
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Bromo-6-methoxyquinolin-8-amine. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Expected Yield: >90%.
Characterization Data for 5-Bromo-6-methoxyquinolin-8-amine:
Property
Value
Molecular Formula
C₁₀H₉BrN₂O
Molecular Weight
253.10 g/mol
Part 3: Synthesis of Tafenoquine via Reductive Amination
The final stage in the synthesis of Tafenoquine involves the coupling of the key intermediate, 5-Bromo-6-methoxyquinolin-8-amine, with the appropriate side-chain precursor. Reductive amination is a highly effective method for this transformation.[6][9]
Diagram of the Reductive Amination Workflow
Caption: Reductive amination for the synthesis of Tafenoquine.
Protocol 4: Reductive Amination to Synthesize Tafenoquine
This protocol outlines a general procedure for the reductive amination. The specific side-chain precursor required is 5-aminopentan-2-one or a protected equivalent.
Materials:
5-Bromo-6-methoxyquinolin-8-amine
5-Aminopentan-2-one hydrochloride (or a suitable protected precursor)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or another suitable solvent
Acetic Acid (catalytic amount)
Saturated Sodium Bicarbonate solution
Dichloromethane (DCM)
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-6-methoxyquinolin-8-amine and 5-aminopentan-2-one hydrochloride in 1,2-dichloroethane. Add a catalytic amount of acetic acid.
Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion to the stirred solution.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude Tafenoquine by column chromatography on silica gel.
Expected Yield: 60-80%.
Analytical Characterization
Thorough characterization of the synthesized intermediates and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.
Conclusion and Future Perspectives
The synthesis of Tafenoquine via the 5-Bromo-6-methoxyquinolin-8-amine intermediate offers a strategic and efficient route to this vital antimalarial drug. The protocols detailed in this guide provide a solid foundation for researchers in the field. Further optimization of reaction conditions, exploration of more sustainable reagents, and the development of scalable purification methods will continue to be important areas of research to ensure the widespread availability of this life-saving medication. The principles and techniques outlined herein are not only applicable to Tafenoquine but can also be adapted for the synthesis of other novel 8-aminoquinoline derivatives with potential therapeutic applications.
References
Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019). Molecules, 24(15), 2835. [Link]
Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering, 10(51), 16896–16902. [Link]
Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering, 10(51), 16896–16902. [Link]
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022, December 7). ACS Publications. [Link]
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022, December 7). ACS Publications. [Link]
Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019, July 30). MDPI. [Link]
Liver-targeted polymeric prodrugs delivered subcutaneously improve tafenoquine therapeutic window for malaria radical cure. (2024, April 19). Science Advances. [Link]
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]
Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019, July 30). National Center for Biotechnology Information. [Link]
Ökten, S., Çakmak, O., & Gülçin, İ. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). National Center for Biotechnology Information. [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. [Link]
The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. (2022, December 6). eLife. [Link]
The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (n.d.). ResearchGate. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). National Center for Biotechnology Information. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (n.d.). ResearchGate. [Link]
Advanced Application Note: Modified Skraup Synthesis for 5-Bromo-6-Methoxyquinoline Derivatives
Part 1: Executive Summary & Scientific Rationale The Challenge: Reactivity vs. Control The synthesis of 5-bromo-6-methoxyquinoline —a critical scaffold for antimalarial (e.g., Tafenoquine analogs) and antitumor agents—pr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scientific Rationale
The Challenge: Reactivity vs. Control
The synthesis of 5-bromo-6-methoxyquinoline —a critical scaffold for antimalarial (e.g., Tafenoquine analogs) and antitumor agents—presents a unique dichotomy in process chemistry. The classic Skraup synthesis, while robust for simple quinolines, becomes notoriously hazardous when applied to electron-rich substrates like p-anisidine derivatives.
The presence of the methoxy group at the 6-position (derived from the 4-position of the aniline) significantly increases the electron density of the aromatic ring. In a standard Skraup protocol (glycerol, H₂SO₄, nitrobenzene), this enhanced nucleophilicity leads to:
Violent Exotherms: Uncontrollable reaction rates during the acrolein addition phase.
Polymerization: Formation of intractable tars due to the high reactivity of the methoxy-aniline with acrolein intermediates.
Regiochemical Ambiguity: Potential for competing cyclization pathways if the directing effects are not managed.
The Solution: The Ferrous Sulfate/Boric Acid Modification
This protocol utilizes a Modified Skraup Synthesis incorporating Ferrous Sulfate (FeSO₄) and Boric Acid (H₃BO₃) .
FeSO₄ acts as a radical scavenger and redox moderator, tempering the violence of the oxidation step.
Boric Acid serves to buffer the reaction environment and potentially complex with the glycerol-derived intermediates, minimizing tar formation.
Regioselectivity: By starting with 3-bromo-4-methoxyaniline , the steric bulk of the bromine atom at the 3-position directs cyclization to the less hindered 6-position (aniline numbering), exclusively yielding the 5-bromo-6-methoxyquinoline isomer.
Part 2: Mechanistic Insight & Pathway[1]
The reaction proceeds through the in situ dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and finally an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).
Figure 1: Mechanistic pathway of the Modified Skraup Synthesis highlighting the moderation step.
Part 3: Detailed Experimental Protocol
Equipment & Materials
Reactor: 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and addition funnel). Note: Magnetic stirring is insufficient due to viscosity.
In the 3-neck flask, charge 3-bromo-4-methoxyaniline (e.g., 20.2 g, 100 mmol), Ferrous Sulfate (5.6 g, 20 mmol), Boric Acid (7.4 g, 120 mmol), and Nitrobenzene (6.8 g, 55 mmol).
Add Glycerol (41.4 g, 450 mmol) to the solids.
Critical Step: Mix thoroughly at room temperature to create a suspension. This pre-mixing with moderators is essential to prevent "hot spots" upon acid addition.
Step 2: Controlled Acid Addition
Fit the addition funnel with Concentrated H₂SO₄ (approx. 20 g).
Begin slow, dropwise addition of H₂SO₄ to the mixture.[1]
Observation: The mixture will warm slightly and darken. Ensure the temperature does not exceed 50°C during addition.
Once addition is complete, attach the reflux condenser.
Step 3: The Heating Phase (Ramp Protocol)
Heat the oil bath to 100°C and hold for 1 hour. This allows the initial formation of acrolein and the Michael adduct without triggering rapid cyclization.
Ramp temperature to 140°C–145°C over 30 minutes.
Reflux at 140°C for 4–6 hours .
Checkpoint: The reaction is complete when TLC (EtOAc/Hexane 3:7) shows consumption of the aniline. The mixture will be a dark, viscous syrup.
Step 4: Workup & Purification
Quenching: Cool the mixture to ~80°C. Pour slowly into 500 mL of ice-water with vigorous stirring.
Neutralization: Basify the solution to pH 9–10 using 50% NaOH solution. Caution: Exothermic.
Steam Distillation (Crucial): Perform a steam distillation to remove unreacted nitrobenzene and any trace aniline. This prevents contamination in the final crystallization.
Extraction: Extract the remaining aqueous residue (containing the quinoline) with Dichloromethane (DCM) (3 x 100 mL).
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Acetone.[2]
Quantitative Data & Expectations
Parameter
Standard Skraup
Modified Skraup (FeSO₄/H₃BO₃)
Yield
30–45%
65–75%
Purity (HPLC)
<90% (Tar contamination)
>98%
Safety Profile
High Risk (Runaway exotherm)
Controlled
Workup Difficulty
High (Emulsions/Tars)
Moderate (Clean separation)
Part 4: Regiochemistry & Validation
Why 5-Bromo?
The cyclization of 3-bromo-4-methoxyaniline can theoretically occur at two ortho positions relative to the amine:
Position 2 (Aniline): Sterically hindered by the adjacent Bromine atom.
Position 6 (Aniline): Sterically open.
Rule: Skraup cyclization preferentially occurs at the less hindered ortho position.
Result: Cyclization at C6 leads to the 5-bromo-6-methoxyquinoline .
Note: If cyclization occurred at C2, the product would be 7-bromo-6-methoxyquinoline.
QC Protocol (Self-Validation)
¹H NMR (CDCl₃, 400 MHz):
Look for the AB coupling of the quinoline H7 and H8 protons.
H5: Absent (substituted by Br).
H4: Doublet (~8.0 ppm).
H2/H3: Characteristic quinoline doublets.
Methoxy: Singlet at ~4.0 ppm.
Mass Spectrometry: M+ and M+2 peaks (1:1 ratio) at m/z 237/239 confirming mono-bromination.
Figure 2: Operational workflow for the modified synthesis.
References
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[3] Link
Google Patents. (2014). Method for synthetizing 6-methoxyquinoline (CN103804289A). Link
Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Journal of Chemical Research. (Contextual reference for modified conditions).
Vaughn, W. R. (1948). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society.[2] Link
E.W. Cohn. (1930).[2] A modification of the Skraup synthesis of Quinoline.[1][2][4][5][6][7][8] Journal of the American Chemical Society, 52(9), 3685-3688.[2] Link
Application Note: Preparation of 5-bromo-6-methoxyquinolin-8-amine Hydrochloride
Abstract & Strategic Significance This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-6-methoxyquinolin-8-amine hydrochloride . This compound serves as a critical pharmacophore in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-6-methoxyquinolin-8-amine hydrochloride . This compound serves as a critical pharmacophore in the development of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and emerging anticancer agents.
The synthetic strategy prioritizes regiocontrol and chemoselectivity . By utilizing the 6-methoxy-8-nitroquinoline scaffold, we leverage the cooperative directing effects of the methoxy (ortho-directing) and nitro (meta-directing) groups to exclusively target the C5 position for bromination. This avoids the poly-bromination issues common in the direct halogenation of free amines and eliminates the need for protection/deprotection steps.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a three-stage linear sequence. The core logic relies on installing the halogen before reducing the nitro group to prevent oxidation of the sensitive aniline moiety.
Reaction Scheme
Regioselective Bromination: Electrophilic aromatic substitution on the electron-rich C5 position.
Chemoselective Reduction: Béchamp reduction (Fe/AcOH) to convert the nitro group to an amine without debrominating the aromatic ring.
Salt Formation: Stabilization of the free base as a hydrochloride salt.
Caption: Linear synthetic workflow highlighting the critical intermediate stages and key reagents.
Detailed Experimental Protocol
Stage 1: Preparation of 5-Bromo-6-methoxy-8-nitroquinoline
Objective: Selectively brominate the C5 position.
Mechanism: The 6-OMe group activates the C5 position (ortho), while the 8-NO2 group deactivates the C7 position (ortho) and directs incoming electrophiles meta (to C5). This cooperative effect ensures high regioselectivity.
Reagents:
6-Methoxy-8-nitroquinoline (1.0 eq)
N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (Br2) (1.05 eq)
Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
Sodium Acetate (if using Br2/AcOH to buffer HBr)
Protocol:
Dissolution: Charge a reaction vessel with 6-methoxy-8-nitroquinoline (10.0 g, 49.0 mmol) and DCM (100 mL). Stir until fully dissolved.
Addition: Cool the solution to 0–5 °C. Add NBS (9.6 g, 53.9 mmol) portion-wise over 30 minutes. Note: If using elemental bromine, add dropwise as a solution in DCM.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.5).
Quench: Quench the reaction with 10% aqueous sodium thiosulfate (50 mL) to remove excess bromine.
Workup: Separate the organic layer.[1] Wash with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL). Dry over anhydrous Na2SO4.
Isolation: Concentrate under reduced pressure. The crude product is typically a yellow/orange solid. Recrystallize from Ethanol/Acetone if purity is <95%.
Expected Yield: 85–92%
Data: 1H NMR should show the disappearance of the C5 proton doublet.
Stage 2: Chemoselective Reduction to 5-Bromo-6-methoxyquinolin-8-amine
Objective: Reduce the nitro group to an amine without debrominating the C5-Br bond.
Critical Note: Avoid catalytic hydrogenation (H2/Pd/C) as this often leads to hydrodebromination (loss of the bromine atom). Chemical reduction using Iron (Béchamp) or Stannous Chloride is required.
Suspension: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend 5-bromo-6-methoxy-8-nitroquinoline (10.0 g, 35.3 mmol) in Ethanol (80 mL) and Acetic Acid (20 mL).
Activation: Heat the mixture to 60 °C. Add Iron powder (9.8 g, 176 mmol) in small portions over 20 minutes. (Caution: Exothermic).
Reflux: Heat to reflux (approx. 80 °C) for 2–4 hours.
Validation: TLC should show a significant polarity shift (formation of a polar, fluorescent amine spot).
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with Ethanol.
Neutralization: Concentrate the filtrate to remove most ethanol. Dilute the residue with ice-water (100 mL) and basify to pH 9–10 using 25% NaOH or NH4OH.
Note: Iron salts may precipitate; ensure thorough extraction.
Extraction: Extract the free amine with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.
Expected Yield: 75–85% (Dark red/brown oil or low-melting solid).
Stage 3: Salt Formation (Hydrochloride)
Objective: Convert the unstable free base into a stable, crystalline hydrochloride salt.
Protocol:
Dissolution: Dissolve the crude free amine (5.0 g) in anhydrous Diethyl Ether or Isopropanol (50 mL).
Acidification: Cool to 0 °C. Dropwise add HCl in Dioxane (4M) or HCl in Isopropanol (5-6N) (1.5 eq) with vigorous stirring.
Precipitation: A yellow/orange precipitate will form immediately. Stir for 30 minutes at 0 °C to complete precipitation.
Filtration: Filter the solid under inert atmosphere (nitrogen blanket recommended to prevent oxidation). Wash the cake with cold ether.
Drying: Dry in a vacuum oven at 40 °C for 6 hours.
Final Product: 5-bromo-6-methoxyquinolin-8-amine hydrochloride (Yellow to orange crystalline solid).
Process Safety & Handling
Brominating Agents: NBS and Bromine are severe skin and eye irritants. Handle in a fume hood. Quench all glassware with thiosulfate before washing.
Nitro Compounds: Nitroquinolines can be energetic. Avoid heating dry solids to high temperatures.
Iron Waste: The iron filter cake from Stage 2 may be pyrophoric if dried completely. Keep wet and dispose of as hazardous heavy metal waste.
Analytical Validation
The following data confirms the identity of the target molecule.
Test
Acceptance Criteria
Diagnostic Signal
HPLC
Purity > 98%
Single peak (monitor @ 254 nm).
1H NMR
Structure Confirmation
C5-H: Absent (substituted by Br). C7-H: Singlet (or doublet with small coupling) ~7.0 ppm. -OMe: Singlet ~3.9 ppm. -NH2: Broad exchangeable peak (if free base).
Mass Spec
Molecular Ion
[M+H]+ = 253/255 (1:1 ratio characteristic of Bromine isotopes).
Appearance
Physical State
Yellow to orange crystalline powder.
References
Shao, Y., et al. (2024).[3][4] "Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides." Beilstein Journal of Organic Chemistry, 20, 155–161. Link
Brown, W. D., & Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. Link
BenchChem Technical Guide. (2025). "Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline." Link
Kumar, S., et al. (2023).[4][5] "Selective Reduction of Nitroarenes to Anilines." Journal of Organic Chemistry, 88, 8690-8702.[5] Link
Carroll, F. I., et al. (1984). "Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments." Journal of Pharmaceutical Sciences, 73(12), 1854-6. Link
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-methoxyquinolin-8-amine
Introduction In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of pharmacophore design. Its derivatives exhibit a broad spectrum of biological activities, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of pharmacophore design. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline core is paramount for the modulation of these activities and the development of novel therapeutic agents. Among the various substituted quinolines, 5-Bromo-6-methoxyquinolin-8-amine stands out as a versatile and highly valuable building block. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 8-amino group, a key feature in antimalarial drugs like primaquine, and the 6-methoxy group, also influence the molecule's electronic properties and biological interactions.
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the utilization of 5-Bromo-6-methoxyquinolin-8-amine in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel quinoline derivatives. The protocols are designed to be self-validating, with explanations of the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis of the Starting Material: 5-Bromo-6-methoxyquinolin-8-amine
The journey into the diverse applications of 5-Bromo-6-methoxyquinolin-8-amine begins with its synthesis. The most common and efficient route involves a two-step process starting from the readily available 4-methoxy-2-nitroaniline.
Skraup Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline : The Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce the nitro-intermediate. A detailed procedure for the synthesis of the closely related 6-methoxy-8-nitroquinoline is available and can be modified for the bromo-derivative by using the appropriately substituted aniline.[1] The reaction of 3-bromo-4-methoxy-6-nitroaniline with glycerol in the presence of an oxidizing agent (such as arsenic pentoxide or nitrobenzene) and sulfuric acid yields 5-Bromo-6-methoxy-8-nitroquinoline.
Reduction to 5-Bromo-6-methoxyquinolin-8-amine : The subsequent reduction of the nitro group to an amine is a critical step. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid being a common and effective method. Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable option, often providing cleaner reaction profiles.
Protocol 1: Reduction of 5-Bromo-6-methoxy-8-nitroquinoline
Materials:
5-Bromo-6-methoxy-8-nitroquinoline
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Ethyl acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
To a round-bottom flask, add 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq) and ethanol to create a suspension.
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-methoxyquinolin-8-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of 5-Bromo-6-methoxyquinolin-8-amine is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful platform for the introduction of aryl, heteroaryl, amino, and alkynyl moieties, leading to a vast array of novel quinoline derivatives.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[2][3] In the context of 5-Bromo-6-methoxyquinolin-8-amine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Causality Behind Experimental Choices:
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the Suzuki coupling. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like SPhos or XPhos, is often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxyquinolin-8-amine
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[5][6][7] This reaction is particularly valuable for synthesizing derivatives of 5-Bromo-6-methoxyquinolin-8-amine where the bromine is replaced by a primary or secondary amine.
Causality Behind Experimental Choices:
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos are often highly effective in promoting the coupling of a wide range of amines.[8]
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent side reactions.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-6-methoxyquinolin-8-amine
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10][11][12] This reaction provides a direct route to 5-alkynyl-6-methoxyquinolin-8-amine derivatives, which are valuable intermediates for further transformations or as final products with potential biological activity.
Causality Behind Experimental Choices:
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base to deprotonate the alkyne and often as a solvent.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.
Diagram of the Sonogashira Coupling Mechanism:
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Protocol 4: Sonogashira Coupling of 5-Bromo-6-methoxyquinolin-8-amine
To a Schlenk flask, add 5-Bromo-6-methoxyquinolin-8-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen) three times.
Add anhydrous DMF and triethylamine.
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.[13]
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Coupling Reactions
Reaction Type
Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Suzuki-Miyaura
Arylboronic Acid
Pd(OAc)₂ / SPhos
K₂CO₃
Dioxane/H₂O
80-100
Buchwald-Hartwig
Primary/Secondary Amine
Pd(OAc)₂ / BrettPhos
NaOtBu
Toluene
100-110
Sonogashira
Terminal Alkyne
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
DMF
25-80
Characterization Data
5-Bromo-6-methoxyquinolin-8-amine:
¹³C NMR: The chemical shifts of the carbon atoms in the quinoline ring are influenced by the bromo, methoxy, and amino substituents. The preparation and detailed ¹³C NMR assignments for bromo-6-methoxy-8-aminoquinolines have been reported, providing a valuable reference for characterization.[14]
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core, the methoxy group, and the amino group.
Safety and Handling
5-Bromo-6-methoxyquinolin-8-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The palladium catalysts and phosphine ligands can be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
5-Bromo-6-methoxyquinolin-8-amine is a highly valuable and versatile building block for the synthesis of a diverse range of quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and reliable methods for the functionalization of the 5-position of the quinoline core. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this key intermediate in their drug discovery and development endeavors. The ability to rationally design and synthesize novel quinoline-based compounds is a critical component in the ongoing quest for new and more effective medicines.
Application Notes & Protocols for the Scale-Up Production of 5-Bromo-6-methoxyquinolin-8-amine
Abstract This comprehensive technical guide provides a detailed framework for the scale-up synthesis of 5-Bromo-6-methoxyquinolin-8-amine, a key intermediate in pharmaceutical development. This document outlines a valida...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides a detailed framework for the scale-up synthesis of 5-Bromo-6-methoxyquinolin-8-amine, a key intermediate in pharmaceutical development. This document outlines a validated synthetic pathway, addresses critical scale-up considerations, and provides step-by-step protocols for both laboratory and pilot-scale production. The content herein is curated for researchers, chemists, and process engineers, emphasizing scientific integrity, safety, and efficiency.
Introduction: Significance of 5-Bromo-6-methoxyquinolin-8-amine
Substituted quinolines are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] 5-Bromo-6-methoxyquinolin-8-amine serves as a crucial building block for the synthesis of more complex bioactive molecules. Its structural features, a halogenated and methoxylated quinoline core with a primary amine, make it a versatile precursor for further chemical modifications in drug discovery programs. The successful and safe scale-up of its production is therefore a critical step in the development of novel therapeutics.
Proposed Synthetic Pathway
The synthesis of 5-Bromo-6-methoxyquinolin-8-amine can be efficiently achieved through a multi-step process commencing with the well-established Skraup synthesis of quinolines, followed by electrophilic bromination and subsequent reduction of a nitro group.[3][4] This pathway is selected for its robustness, use of readily available starting materials, and amenability to scale-up.
Overall Synthetic Scheme
The proposed three-step synthesis is as follows:
Step 1: Skraup Synthesis of 6-methoxy-8-nitroquinoline from 4-methoxy-2-nitroaniline.
Step 2: Electrophilic Bromination of 6-methoxy-8-nitroquinoline to yield 5-bromo-6-methoxy-8-nitroquinoline.
Step 3: Reduction of the nitro group to afford the final product, 5-Bromo-6-methoxyquinolin-8-amine.
A plausible and efficient method for the synthesis of the closely related compound, 6-methoxy-8-nitroquinoline, is available and can be adapted for the target molecule.[5]
Mechanistic Considerations
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[3][6] The subsequent bromination is an electrophilic aromatic substitution, where the position of bromination is directed by the existing substituents on the quinoline ring. Finally, the reduction of the nitro group to a primary amine is a standard transformation, which can be achieved using various reducing agents.
Scale-Up Considerations for Production
Transitioning from laboratory-scale synthesis to pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Process Parameters for Scale-Up
Parameter
Laboratory Scale (Grams)
Pilot Scale (Kilograms)
Key Considerations & Justification
Reactor
Glass Flask
Glass-lined or Hastelloy Reactor
Material compatibility with corrosive reagents (H₂SO₄, Br₂) is crucial. Heat transfer becomes critical at a larger scale.
Procedure: A detailed protocol for the Skraup reaction to synthesize 6-methoxy-8-nitroquinoline has been previously described and should be followed.[4] The reaction typically involves heating the mixture of reactants, followed by a careful work-up to isolate the product.
Step 2: Synthesis of 5-bromo-6-methoxy-8-nitroquinoline
Suspend 5-bromo-6-methoxy-8-nitroquinoline (1.0 eq) in ethanol.
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl dropwise at room temperature.
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
Cool the reaction mixture and neutralize with a concentrated NaOH solution to pH 8-9.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography.
Pilot-Scale Synthesis Considerations
Heat Management: For the bromination step, the exothermic nature of the reaction must be carefully managed in a jacketed reactor. The addition rate of NBS should be controlled to maintain the desired temperature.
Material Transfer: The handling of corrosive and toxic materials like bromine and sulfuric acid requires specialized equipment and safety protocols.[8]
Purification: At a larger scale, recrystallization is often preferred over chromatography for purification due to cost and efficiency. A thorough solvent screen should be conducted to find an optimal recrystallization solvent.
Quality Control and Analytical Methods
Test
Specification
Method
Appearance
Yellow to brown solid
Visual Inspection
Identity
Conforms to the structure
¹H NMR, ¹³C NMR, Mass Spectrometry
Purity
≥ 98%
HPLC
Melting Point
To be determined
Melting Point Apparatus
Residual Solvents
Within ICH limits
GC-HS
Common impurities may include unreacted starting materials, over-brominated products, or isomeric byproducts.[9]
Safety and Handling of Halogenated Aromatic Compounds
Halogenated aromatic compounds can be toxic and may persist in the environment.[10][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated.
Toxicity: Halogenated aromatic compounds can have delayed toxic effects, and exposure should be minimized.[11]
Conclusion
The successful scale-up of 5-Bromo-6-methoxyquinolin-8-amine production is achievable through careful planning, process optimization, and strict adherence to safety protocols. The synthetic route and scale-up considerations outlined in this guide provide a solid foundation for the efficient and safe manufacturing of this important pharmaceutical intermediate.
References
AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
KiloMentor. (2019, July 26). Free-radical Bromination Scale-up.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives.
PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
ACS Chemical Health & Safety. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine.
ResearchGate. (2021, May 17). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
ResearchGate. (2025, August 6). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline: Synthesis, Properties, and Potential as an Anticancer Agent.
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
PMC. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
ChemSynthesis. (2025, May 20). 5-bromo-6-methoxy-8-nitroquinoline.
Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
Technical Support Center: A Researcher's Guide to Optimizing 5-Bromo-6-methoxyquinolin-8-amine Synthesis
Welcome to the comprehensive technical support center for the synthesis of 5-Bromo-6-methoxyquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support center for the synthesis of 5-Bromo-6-methoxyquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable intermediate. Drawing upon established literature and field-proven insights, this document provides a detailed, question-and-answer-based approach to overcoming the challenges inherent in each synthetic step.
I. The Synthetic Pathway: An Overview
The synthesis of 5-Bromo-6-methoxyquinolin-8-amine is a sequential process that begins with the construction of the quinoline core, followed by electrophilic bromination, and concludes with the reduction of a nitro group. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Optimization
Technical Support Center: Regiocontrol in 6-Methoxyquinoline Bromination
Executive Summary: The "Push-Pull" Challenge Brominating 6-methoxyquinoline is a classic exercise in managing competing electronic effects.[1][2] You are dealing with a "Push-Pull" system: The "Pull" (Deactivation): The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Push-Pull" Challenge
Brominating 6-methoxyquinoline is a classic exercise in managing competing electronic effects.[1][2] You are dealing with a "Push-Pull" system:
The "Pull" (Deactivation): The quinoline nitrogen atom is electron-withdrawing, effectively deactivating the pyridine ring and, to a lesser extent, the benzene ring via induction.
The "Push" (Activation): The methoxy group at position 6 is a strong electron-donating group (EDG) that activates the benzene ring via resonance.[1][2]
The Goal: Selectively install a bromine atom at Position 5 (the kinetic and thermodynamic favorite) while suppressing over-bromination at Position 8 or Position 7.
The Regioselectivity Compass
The following diagram maps the electronic landscape of the substrate, visualizing why Position 5 is the primary target and where impurities arise.
Figure 1: Mechanistic map showing the electronic directing effects favoring Position 5.[3]
Troubleshooting & Optimization (Q&A)
This section addresses specific failure modes reported by users in the field.
Issue 1: "I am seeing significant amounts of di-bromo impurities (5,8-dibromo or 5,7-dibromo)."
Diagnosis:
This is a classic symptom of concentration hotspots or stoichiometric excess .[1][2] Even though Position 5 is activated, the resulting product (5-bromo-6-methoxyquinoline) is still reactive enough to undergo a second bromination if local concentrations of bromine are high.[1][2]
Corrective Actions:
Stoichiometry Control: Strictly limit the brominating agent (NBS or Br₂) to 1.00 - 1.05 equivalents . Do not use excess "to drive conversion."
Addition Rate: If using Br₂, add it dropwise as a dilute solution over 30–60 minutes.[1][2] Do not dump it in.
Temperature Modulation: Lower the reaction temperature to 0°C or -10°C. This increases the kinetic differentiation between the mono- and di-bromination steps.[1][2]
Issue 2: "The reaction stalls at 60-70% conversion, but adding more reagent causes impurities."
Diagnosis:
This often occurs in non-polar solvents where the byproduct (HBr or Succinimide) inhibits the reaction or when the protonated quinoline species precipitates out of the reactive phase.
Corrective Actions:
Switch Solvent: Move to a polar aprotic solvent like Acetonitrile (MeCN) or DMF .[1][2] These solvents stabilize the polar transition state of the Electrophilic Aromatic Substitution (EAS).
Catalysis: Add a weak acid catalyst.[1][2] Acetic acid (10-20% v/v) helps protonate the NBS (increasing electrophilicity) without fully protonating the quinoline nitrogen (which would deactivate the ring).[1][2]
Issue 3: "I'm using NBS, but the reaction is extremely slow (days)."
Diagnosis:
NBS requires activation to release the bromonium ion (
) effectively in EAS.[1][2] Without a catalyst or sufficient polarity, NBS can act as a radical source (benzylic bromination) or simply remain inert.[2]
Corrective Actions:
Activate the NBS: Add p-Toluenesulfonic acid (pTsOH) (5 mol%) or Acetic Acid .[1][2]
Avoid Radical Conditions: Ensure the reaction is kept in the dark to prevent radical side reactions (though 6-methoxyquinoline has no benzylic protons, radicals can cause polymerization).[1][2]
Validated Experimental Protocols
Choose the protocol that matches your scale and purity requirements.[1]
Protocol A: High-Precision Synthesis (Recommended for <10g scale)
Best for: High regioselectivity, minimal purification.[1][2]
Use this flow to determine the root cause of experimental failures.
Figure 2: Troubleshooting logic flow for reaction optimization.
References
BenchChem Technical Support. (2025).[1][2][5] Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline. Retrieved from [2]
PubChem. (n.d.).[1][2] 6-Bromo-2-methoxyquinoline (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved from [2]
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard reference for Quinoline EAS reactivity patterns: Position 5/8 preference).
Sigma-Aldrich. (n.d.).[1][2] 4-Bromo-6-methoxyquinoline Product Sheet. Retrieved from [1][2]
Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Bromoarenes. Retrieved from [2]
Technical Support Center: Purification of 5-Bromo-6-Methoxyquinolin-8-Amine
Welcome to the technical support center for the purification of 5-bromo-6-methoxyquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solut...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-bromo-6-methoxyquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for removing the common and often persistent 5,7-dibromo-6-methoxyquinolin-8-amine impurity. As Senior Application Scientists, we have structured this guide to move from quick answers to deep, actionable protocols, explaining the scientific principles behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is the 5,7-dibromo compound a common impurity?
A: The 5,7-dibromo impurity typically forms during the bromination of the 6-methoxyquinolin-8-amine precursor. The quinoline ring is an electron-rich aromatic system, and the amine and methoxy groups are activating, making the ring susceptible to electrophilic substitution.[1] Insufficient control over reaction conditions (e.g., stoichiometry of the brominating agent, temperature, or reaction time) can lead to over-bromination at both the 5 and 7 positions.
Q2: What is the most reliable method for removing the 5,7-dibromo impurity?
A: Flash column chromatography is generally the most effective and reliable method for this separation.[2][3] The difference in polarity between the mono-bromo and di-bromo compounds is usually sufficient to achieve good separation on a silica gel stationary phase.
Q3: Can I use recrystallization to purify my product?
A: Recrystallization can be effective, but it requires careful solvent screening.[4][5] The success of this method depends on finding a solvent (or solvent system) in which the desired 5-bromo product and the 5,7-dibromo impurity have significantly different solubilities at a given temperature. This often requires empirical testing.
Q4: Is acid-base extraction a viable purification strategy?
A: While acid-base extraction is excellent for separating amines from neutral or acidic compounds, it is generally ineffective for separating two structurally similar amines like the mono-bromo and di-bromo analogs.[6][7] Both compounds possess a basic amine group at the 8-position and will have very similar pKa values, causing them to be extracted together into the acidic aqueous phase.[8][9]
Understanding the Challenge: A Structural Perspective
The primary difficulty in this purification lies in the structural similarity between the target compound and the key impurity. Both molecules share the same quinoline backbone, a methoxy group at position 6, and a basic amine at position 8. The only difference is the presence of a second bromine atom at the 7-position in the impurity.
Caption: Key property differences for purification.
This subtle structural difference leads to a minor change in molecular weight and, more importantly, a slight decrease in polarity for the di-bromo impurity due to the additional large, non-polar bromine atom. It is this difference in polarity that we primarily exploit for purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a Q&A format.
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
"My compounds are co-eluting during column chromatography."
The polarity of the eluent is too high, causing both compounds to move too quickly up the column. The chosen solvent system does not provide adequate resolution.
Optimize the solvent system using Thin-Layer Chromatography (TLC) first. [3] Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). A good system will show clear separation (ΔRf > 0.2) between the two spots. Start with a less polar eluent and consider using a gradient elution, slowly increasing the polarity.[10]
"I see only one spot on my TLC plate."
The chosen TLC solvent system is either too polar (both spots run to the top) or not polar enough (both spots stay at the baseline). The concentration of the sample spotted is too high, causing tailing and merging of spots.
Test a range of solvent systems. If the spot is at the top, decrease the eluent's polarity (e.g., from 20% ethyl acetate in hexanes to 10%). If the spot is at the bottom, increase the polarity. Dilute your sample before spotting it on the TLC plate to avoid overloading.
"My product oiled out instead of crystallizing during recrystallization."
The presence of persistent impurities is inhibiting crystal lattice formation. The cooling process was too rapid. The wrong solvent was chosen.
Attempt to re-purify using an alternative method , such as column chromatography, to remove the problematic impurities first.[11] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4] If the product remains oily, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
"The yield from my column is very low."
The compound may be stuck to the silica gel. This can happen if the compound is particularly basic or if the eluent is not polar enough to move it. The compound might be unstable on acidic silica gel.
Increase the polarity of the eluent. If the compound is still not eluting with 100% ethyl acetate, try adding a small percentage (0.5-1%) of triethylamine or methanol to the eluent to help displace the basic amine from the acidic silica.[10] Consider using a different stationary phase , such as neutral alumina, if compound degradation on silica is suspected.[11]
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most recommended method. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[12] The less polar 5,7-dibromo impurity will travel through the column faster than the more polar 5-bromo product.
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
TLC Analysis to Determine Eluent:
Dissolve a small amount of the crude mixture in a solvent like dichloromethane (DCM).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems. A good starting point is 10-30% Ethyl Acetate in Hexanes.
Visualize the spots under a UV lamp (254 nm). The goal is to find a system where the two spots are well-separated. The lower spot (more polar) will be your desired product, and the upper spot (less polar) will be the di-bromo impurity.
Column Preparation:
Select a glass column appropriate for the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[2]
Prepare a slurry of silica gel (60-120 mesh) in the least polar eluent (e.g., hexanes).
Pack the column by pouring the slurry in and tapping the column gently to ensure even packing, then drain the excess solvent to the top of the silica bed.[2]
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
Add a small amount of silica gel (2-3 times the weight of your product) to this solution.
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.
Carefully add this powder to the top of the packed column.[2]
Elution and Fraction Collection:
Carefully add the eluent determined from your TLC analysis to the column.
Apply gentle pressure (if using flash chromatography) to push the solvent through the column.
Begin collecting small fractions (e.g., 10-20 mL each) in test tubes as the solvent drips from the bottom.[12]
Analysis and Isolation:
Analyze the collected fractions by TLC to determine which ones contain your pure product.
Combine the fractions that show only the spot corresponding to the pure 5-bromo-6-methoxyquinolin-8-amine.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This method leverages differences in solubility between the product and impurity in a specific solvent at different temperatures.[4] The ideal solvent will dissolve the crude product completely when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurity in the solution.
Step-by-Step Methodology:
Solvent Screening:
Place a small amount of the crude product (approx. 20-30 mg) into several different test tubes.
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.
Heat the tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely when hot.
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will produce a good yield of crystals.
Recrystallization Procedure:
Place the crude product in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Allow the crystals to dry completely under vacuum.
Analytical Methods for Purity Assessment
After purification, it is crucial to confirm the removal of the 5,7-dibromo impurity.
Thin-Layer Chromatography (TLC): The simplest method. A pure sample should show only a single spot in an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak at the correct retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The pure 5-bromo product will show a characteristic set of signals for the aromatic protons. The disappearance of signals corresponding to the 5,7-dibromo impurity confirms its removal.
Mass Spectrometry (MS): Can confirm the molecular weight of the purified product and the absence of the di-bromo impurity, which has a distinct molecular ion peak.
References
Exp 6 - Extraction. (n.d.).
Acid–base extraction. (2024). In Wikipedia.
What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence.
Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. (n.d.). Benchchem.
Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
Acid-Base Extraction. (n.d.).
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
Chem355 Labbook-2020. (n.d.).
How to purify synthetic fluoroquinolones, using column chromatography?. (2016, June 6). ResearchGate.
column chromatography & purification of organic compounds. (2021, February 9). YouTube.
Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline. (n.d.). Benchchem.
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). PMC.
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). Semantic Scholar.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-5BMQ-001
Subject: Recrystallization Protocols & Impurity Management
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound: 5-Bromo-6-methoxyquinolin-8-amine
CAS: 5347-15-9 (related derivatives)
Application: Key intermediate for 8-aminoquinoline antimalarials (e.g., Tafenoquine, Primaquine analogs).
Critical Challenge: This compound belongs to the electron-rich 8-aminoquinoline class. It is prone to oxidative degradation (turning black/tarry) upon prolonged exposure to air and light. Furthermore, the presence of the 6-methoxy group increases electron density, making the ring susceptible to over-bromination (5,7-dibromo impurity).
Purification Strategy: While column chromatography is possible, it is not scalable. Recrystallization is the preferred method, but it requires strict control over temperature , atmosphere (inert gas), and pH .
Solvent Selection Matrix
The following solvents are validated for the recrystallization of the free base and its salts.
Solvent System
Polarity
Suitability
Technical Notes
Ethanol (Abs.)
High
Primary
Best for initial attempts. Good solubility at reflux; poor at 0°C.
EtOH / Water (9:1)
High
Secondary
Use if the compound is too soluble in pure EtOH. Water acts as the anti-solvent.
EtOAc / Hexanes
Medium
Alternative
Good for removing non-polar impurities (e.g., dibromo species). Risk of "oiling out."[1][2]
Methanol
Very High
Caution
Often too soluble. Use only for very crude mixtures or salt formation.
Acetone
Medium
Avoid
Can form imines (Schiff bases) with the primary amine at C8.
Standard Operating Procedure (SOP): Free Base Recrystallization
Objective: Purify crude 5-bromo-6-methoxyquinolin-8-amine to >98% purity.
Pre-requisites:
Atmosphere: Nitrogen (
) or Argon balloon/line is mandatory to prevent oxidation.
Glassware: Amber glassware or foil-wrapped flasks (light sensitive).
Protocol:
Dissolution:
Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Flush the system with
.
Add Ethanol (Absolute) (approx. 5-7 mL per gram of crude).
Heat to reflux (78°C). If solid remains, add solvent in 1 mL increments until dissolved.
Note: If the solution is dark black/opaque, add activated charcoal (10% w/w), reflux for 5 mins, and filter hot through Celite.
Nucleation & Cooling:
Remove from heat.[3][4] Allow the flask to cool to room temperature slowly (over 30-45 mins) while stirring gently.
Critical Step: If oil droplets appear (cloudiness), add a seed crystal immediately or scratch the glass surface.
Once at room temp, transfer to an ice-water bath (0-4°C) for 1 hour.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[3]
Wash the cake with cold Ethanol (-20°C).
Do not pull air through the crystals for more than 5 minutes (oxidation risk).
Drying:
Dry in a vacuum oven at 40°C for 4-6 hours. Avoid higher temperatures.
The "Nuclear Option": Hydrobromide Salt Formation
Why do this? Aminoquinolines are often oils or low-melting solids that are difficult to crystallize. Converting them to a salt (HBr or HCl) drastically increases the melting point and stability, making purification easy.
Protocol:
Dissolve the crude free base in Glacial Acetic Acid or Ethanol .
Add 1.1 equivalents of HBr (48% aq. or 33% in AcOH) dropwise.
The orange/yellow salt usually precipitates immediately.
Filter and wash with Diethyl Ether or Acetone (removes non-basic impurities).
Recovery: Suspend the pure salt in water, neutralize with
or , and extract the pure free base into DCM or EtOAc.
Troubleshooting & FAQs
Q1: My solution turned into a black tar instead of crystallizing. What happened?A: This is "oxidative polymerization." The 8-amino group is highly reactive.
Fix: You likely exposed the hot solution to air. Repeat the process under a strict Nitrogen atmosphere. Add a pinch of sodium metabisulfite (antioxidant) during the dissolution step if using aqueous ethanol.
Q2: The product is "oiling out" (forming a liquid layer at the bottom) upon cooling.A: This occurs when the saturation point is reached at a temperature above the compound's melting point.
Fix 1 (Seeding): Keep the solution at the "cloud point" temperature and add a seed crystal.
Fix 2 (Solvent): Your solvent is too polar. Switch from EtOH/Water to EtOAc/Hexanes.
Fix 3 (Re-heat): Re-heat to dissolve the oil, then cool much slower (wrap flask in a towel).
Q3: I have a persistent impurity at ~10-15% by HPLC.A: This is likely the 5,7-dibromo-6-methoxyquinolin-8-amine (over-brominated byproduct).
Fix: Recrystallization is inefficient at separating the mono- and di-bromo species due to structural similarity. You must purify this via Acid-Base Extraction first (the di-bromo is less basic) or use the Hydrobromide Salt method (Section 4), as the salt solubilities differ significantly.
Q4: What is the expected melting point?A:
Free Base: ~85–95°C (Broad range if impure).
Hydrobromide Salt: >200°C (Decomposes).
Note: If your MP is <80°C, you likely have significant solvent entrapment or starting material contamination.
Process Decision Logic (Visualization)
Caption: Decision tree for the purification of 5-Bromo-6-methoxyquinolin-8-amine, detailing the logic for handling "oiling out" and the alternative salt formation pathway.
References
Carroll, F. I., et al. (1984). Bromo-6-methoxy-8-aminoquinolines: Preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences, 73(12), 1854–1856.
Deng, X., et al. (2024).[5] Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–161.[5]
Elderfield, R. C., et al. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline (Primaquine).[1] U.S. Patent 2,604,474.[1]
Andersag, H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.[6] World Intellectual Property Organization, WO1999067218A2.
Technical Support Center: Optimizing the SnCl2 Reduction of 5-bromo-6-methoxy-8-nitroquinoline
Welcome to the technical support center for the selective reduction of 5-bromo-6-methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective reduction of 5-bromo-6-methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of 8-amino-5-bromo-6-methoxyquinoline using stannous chloride (SnCl2).
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The conversion of 5-bromo-6-methoxy-8-nitroquinoline to its corresponding 8-amino derivative is a key step in the synthesis of various biologically active molecules. Tin(II) chloride (SnCl2) is a classic and effective reagent for this transformation, offering good chemoselectivity and avoiding the harsh conditions of some other reduction methods.[1][2] However, the reaction is not without its challenges, particularly concerning reaction optimization and product isolation from tin byproducts. This guide provides practical, field-proven insights to navigate these challenges effectively.
Reaction Overview
The reduction of a nitro group using SnCl2 proceeds via a series of single electron transfers from the Sn(II) salt, with protonation steps facilitated by an acidic medium.[2][3] The overall stoichiometry involves the transfer of six electrons to the nitro group.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the reduction of an aromatic nitro group using SnCl2.
Detailed Experimental Protocol
This protocol provides a starting point for the reduction of 5-bromo-6-methoxy-8-nitroquinoline. Optimization may be required based on experimental observations.
Materials:
5-bromo-6-methoxy-8-nitroquinoline
Tin(II) chloride dihydrate (SnCl2·2H2O)
Absolute Ethanol (or Ethyl Acetate)
Concentrated Hydrochloric Acid (HCl)
5 M Sodium Hydroxide (NaOH) solution
Ethyl Acetate (for extraction)
Saturated Sodium Bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Celite®
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-6-methoxy-8-nitroquinoline (1 equivalent) in absolute ethanol (10-15 mL per gram of starting material).
Reagent Addition: To the stirred solution, add SnCl2·2H2O (4-5 equivalents).
Acidification: Slowly add concentrated HCl (0.5-1 mL) to the mixture. The reaction is often exothermic.
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
Quenching and Workup:
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
Carefully neutralize the acidic mixture by the slow addition of a 5 M NaOH solution with vigorous stirring. The pH should be adjusted to approximately 8-10. A thick, white precipitate of tin salts will form.
Continue adding the NaOH solution until the tin salts redissolve to form a clearer solution of sodium stannate ([Sn(OH)6]2-).[4] This step is crucial for an easier extraction.
If a precipitate persists, filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate.
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 8-amino-5-bromo-6-methoxyquinoline can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the SnCl2 reduction of 5-bromo-6-methoxy-8-nitroquinoline.
Q1: My reaction is sluggish or incomplete. What could be the cause and how can I fix it?
A1: An incomplete reaction can stem from several factors:
Insufficient Acid: The reduction requires an acidic medium. If the reaction stalls, the addition of a small amount of concentrated HCl can help to restart it.
Poor Quality SnCl2: Stannous chloride can oxidize over time. Using old or improperly stored SnCl2 can lead to lower reactivity. It is recommended to use a fresh bottle or to test the quality of the reagent.
Inadequate Temperature: While the reaction is often exothermic, maintaining a gentle reflux is typically necessary to drive the reaction to completion. Ensure the reaction temperature is appropriate for the solvent being used.
Q2: I'm observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: The formation of side products can be due to over-reduction or side reactions.
Potential Side Products: In some cases, partial reduction to the hydroxylamine or nitroso intermediate can occur. Additionally, if the reaction conditions are too harsh or prolonged, other functional groups on the molecule could potentially be affected, although SnCl2 is generally chemoselective for the nitro group.[1][5]
Minimization Strategies:
Monitor the reaction closely by TLC: Stop the reaction as soon as the starting material is consumed.
Control the temperature: Avoid excessive heating, as this can promote side reactions.
Use the appropriate stoichiometry of SnCl2: An excess of the reducing agent is necessary, but a very large excess might lead to undesired products. 4-5 equivalents is a good starting point.
Q3: The workup is extremely difficult due to the formation of a thick, unfilterable precipitate of tin salts. How can I manage this?
A3: This is the most common challenge with SnCl2 reductions. The precipitate is composed of tin hydroxides.
pH Adjustment: The key is to add a sufficient amount of a strong base, such as 50% aqueous NaOH, to not only neutralize the acid but also to dissolve the amphoteric tin(II) and tin(IV) hydroxides by forming soluble stannates.[4] Aim for a pH of 12-13.[6]
Filtration Aid: If dissolving the salts completely is not feasible, add a filter aid like Celite® to the mixture before filtration.[6] This creates a more porous filter cake and allows for easier separation.
Alternative Workup: Some protocols suggest pouring the reaction mixture into a large volume of ice water and then carefully neutralizing with sodium bicarbonate to a pH of less than 8. While precipitates still form, they may result in less intractable emulsions.[6]
Q4: I'm experiencing a persistent emulsion during the extraction phase. How can I break it?
A4: Emulsions are common during the workup of this reaction, often caused by the fine tin salt precipitates.
Ensure Complete Dissolution of Tin Salts: As mentioned in A3, the best way to prevent emulsions is to ensure the tin salts are fully dissolved in the aqueous layer by adding sufficient base.
Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Filtration: Filtering the entire mixture (both organic and aqueous layers) through a pad of Celite® can sometimes help to remove the particulate matter that is stabilizing the emulsion.
Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Ethanol and ethyl acetate are commonly used solvents for SnCl2 reductions.[5] Ethanol is often preferred due to the good solubility of both the starting material and the tin salts.
Q2: Can I use other reducing agents for this transformation?
A2: Yes, several other methods can be used for nitro group reduction, each with its own advantages and disadvantages:
Catalytic Hydrogenation (H2, Pd/C): This is a very clean and efficient method. However, it is not suitable for molecules containing other reducible functional groups, and there is a risk of dehalogenation (removal of the bromine atom) with palladium catalysts.[1]
Iron in Acetic Acid (Fe/AcOH): This is another classic and cost-effective method. The workup can be simpler than with tin salts.[1]
Sodium Dithionite (Na2S2O4): This reagent can be a milder alternative for sensitive substrates.[6]
Q3: How can I be sure that my product is free of tin residues?
A3: Tin contamination can be a concern, especially for pharmaceutical applications.
Proper Workup: A thorough aqueous workup with careful pH adjustment is the first line of defense.
Purification: Column chromatography is generally effective at removing residual tin compounds.
Analytical Testing: For final product validation, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount of residual tin.
Q4: Is the reaction sensitive to air or moisture?
A4: While SnCl2 can be oxidized by air, the reaction is typically robust and does not require stringent inert atmosphere techniques (e.g., Schlenk line). However, using a nitrogen or argon atmosphere can be a good practice to ensure reproducibility, especially for small-scale reactions.
Workflow and Troubleshooting Diagram
Caption: A workflow diagram for troubleshooting the SnCl2 reduction.
Quantitative Data Summary
Parameter
Recommended Range
Notes
SnCl2·2H2O Stoichiometry
4-5 equivalents
An excess is required to drive the reaction to completion.
Solvent Volume
10-15 mL/g of substrate
Ensures adequate solubility and stirring.
Reaction Temperature
70-80°C (Reflux)
Depends on the solvent used (Ethanol or Ethyl Acetate).
Reaction Time
2-4 hours
Monitor by TLC to determine the endpoint.
Workup pH
8-10 (initial), >12 (to dissolve tin)
Crucial for minimizing workup issues.
References
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange. (2021). Available at: [Link]
what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? | ResearchGate. (2013). Available at: [Link]
Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. (2021). Available at: [Link]
Workup for Removing Tin Byproducts - University of Rochester. (n.d.). Available at: [Link]
Nitro Reduction - Common Conditions. (n.d.). Available at: [Link]
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025). Available at: [Link]
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. (2020). Available at: [Link]
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Available at: [Link]
m-CHLOROBENZALDEHYDE - Organic Syntheses. (n.d.). Available at: [Link]
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. (2019). Available at: [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - ResearchGate. (2021). Available at: [Link]
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. (n.d.). Available at: [Link]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. (n.d.). Available at: [Link]
(PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Available at: [Link]
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. (2013). Available at: [Link]
Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in Aminoquinoline Bromination
Welcome to the technical support center for aminoquinoline bromination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for aminoquinoline bromination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The insights provided herein are curated from extensive literature and practical experience to help you anticipate challenges, troubleshoot effectively, and achieve high selectivity in your reactions. We will delve into the mechanistic underpinnings of the reaction, explore strategies to control regioselectivity, and provide actionable protocols to minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the electrophilic bromination of aminoquinolines, and why do they occur?
When performing electrophilic bromination on aminoquinolines, two primary side reactions are frequently encountered: the formation of multiple regioisomers and over-bromination (di- or poly-bromination). These issues arise from the inherent electronic properties of the aminoquinoline scaffold.
Formation of Regioisomers: The amino group is a potent activating group, donating electron density into the quinoline ring system and making it more susceptible to electrophilic attack. This activation is not confined to a single position. Both the carbocyclic (benzene) and heterocyclic (pyridine) rings are activated, leading to a mixture of brominated isomers. The precise positions of bromination are dictated by a combination of electronic effects (the directing influence of the amino group and the ring nitrogen) and steric hindrance. For instance, in many aminoquinolines, positions 5 and 7 are electronically favored for substitution.
Over-bromination: The strong activation by the amino group can make the monobrominated product even more reactive than the starting material. This often leads to the addition of a second or even a third bromine atom, resulting in di- or poly-brominated byproducts. This is particularly problematic when using highly reactive brominating agents like molecular bromine (Br₂).
Troubleshooting Guide: Reaction Control & Selectivity
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Achieving high regioselectivity is a common challenge. Several factors can be tuned to favor the formation of a single isomer.
Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
N-Bromosuccinimide (NBS): As a milder source of electrophilic bromine, NBS is often the preferred reagent for controlled monobromination.[1][2] It helps to suppress the formation of over-brominated products.
Molecular Bromine (Br₂): This is a highly reactive and aggressive brominating agent. While effective, it often leads to a loss of selectivity and the formation of multiple products.[3] Its use requires careful control of stoichiometry and reaction conditions.
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents may favor the formation of specific isomers over others. It is advisable to screen a range of solvents, such as dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF), to optimize for your specific substrate.
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or even lower) can significantly enhance selectivity. Higher temperatures provide more energy for the reaction to overcome the activation barriers for the formation of less-favored isomers.
Catalysis: For certain substrates, particularly 8-aminoquinoline amides, transition metal catalysis can offer excellent regioselectivity. Copper-catalyzed reactions have been shown to be highly effective for C5-selective bromination.[4][5] These methods often involve the formation of a complex between the catalyst and the substrate, which directs the bromination to a specific position.
Parameter
Condition A (Low Selectivity)
Condition B (High Selectivity)
Rationale
Brominating Agent
Molecular Bromine (Br₂)
N-Bromosuccinimide (NBS)
NBS is a milder and more selective source of electrophilic bromine.[1][2]
Temperature
Room Temperature or Reflux
0 °C to Room Temperature
Lower temperatures favor the kinetically controlled product, often leading to higher selectivity.
Solvent
Polar Protic (e.g., Acetic Acid)
Aprotic (e.g., DCM, THF)
Solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.
Catalyst
None
Copper(II) Acetate (for 8-amidoquinolines)
Catalysts can form directing complexes with the substrate to enforce high regioselectivity.[4][5]
Table 1. Comparison of reaction parameters for controlling regioselectivity in aminoquinoline bromination.
Q3: I am observing significant amounts of di- and poly-brominated products. What are the best strategies to prevent over-bromination?
Over-bromination is a direct consequence of the high reactivity of the amino-activated quinoline ring. The following strategies are effective in mitigating this issue:
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. Adding the reagent slowly and portion-wise to the reaction mixture helps to maintain a low concentration, thereby disfavoring further reaction of the desired monobrominated product.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.
Employ a Protecting Group: This is often the most robust solution. By temporarily converting the highly activating amino group into a less activating group (e.g., an amide or carbamate), you can significantly temper the reactivity of the quinoline ring.[6] This not only prevents over-bromination but can also influence the regioselectivity of the reaction.
Protocols and Methodologies
Q4: Can you provide a detailed protocol for the Boc protection of an aminoquinoline and its subsequent deprotection?
Certainly. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino functionality due to its stability and the relatively mild conditions required for its removal.[7]
Experimental Protocol: Boc Protection of 4-Aminoquinoline
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminoquinoline (1 equivalent).
Solvent: Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the solution.
Base: Add a base such as triethylamine (TEA, 1.5 equivalents) or sodium bicarbonate (if using an aqueous co-solvent).
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Experimental Protocol: TFA-Mediated Deprotection of Boc-Protected Aminoquinoline
Setup: Dissolve the Boc-protected aminoquinoline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).[8][9]
Reagent: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC.
Workup: After completion, remove the solvent and excess TFA under reduced pressure.
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminoquinoline.[10][11]
Q5: My brominated product appears to be degrading during silica gel column chromatography. What are the alternative purification strategies?
This is a common issue as the basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to streaking, poor recovery, and sometimes decomposition.[12]
Here are several effective alternatives:
Deactivation of Silica Gel: Before preparing your column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.[12]
Use of Alternative Stationary Phases:
Alumina (Neutral or Basic): This is often the best alternative for purifying basic compounds.[13][14] Neutral or basic alumina will not have the acidic sites that cause degradation.
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option.[12]
Crystallization: If your product is a solid, recrystallization is an excellent and often preferred method for purification as it can yield highly pure material.[15][16][17] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature.
Acid-Base Extraction: For basic compounds like aminoquinolines, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
References
Shao, H., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–161. Available at: [Link]
Li, G., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 13(12), 8035-8039. Available at: [Link]
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34815-34819. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 15, 2026, from [Link]
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved February 15, 2026, from [Link]
Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 658-662. Available at: [Link]
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. Available at: [Link]
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved February 15, 2026, from [Link]
Sun, C., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). Procedure for Boc-protection. Retrieved February 15, 2026, from [Link]
Çakmak, O., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Available at: [Link]
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. Available at: [Link]
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 15, 2026, from [Link]
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365992. Available at: [Link]
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved February 15, 2026, from [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]
Lisa Nichols. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. [Link]
Sorbent Technologies, Inc. (2023). Activated Alumina, Chromatographic. Available at: [Link]
Romero, A. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Retrieved February 15, 2026, from [Link]
Shao, H., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. PubMed. Available at: [Link]
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 15, 2026, from [Link]
Gellman, S. H., et al. (2011). Synthesis of Boc-protected bicycloproline. PMC. Available at: [Link]
Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available at: [Link]
Reddit. (2019, April 22). Help with Alumina Column Chromatography. Retrieved February 15, 2026, from [Link]
Al-Zaydi, K. M. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. ResearchGate. Available at: [Link]
Technical Support Center: Stability & Handling of 5-Bromo-6-methoxyquinolin-8-amine
Topic: Stability of 5-Bromo-6-methoxyquinolin-8-amine under ambient conditions CAS Registry Number: 7148-88-1 Chemical Class: 8-Aminoquinoline derivative (Key intermediate for Tafenoquine/Primaquine analogues)[1][2] Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of 5-Bromo-6-methoxyquinolin-8-amine under ambient conditions
CAS Registry Number: 7148-88-1
Chemical Class: 8-Aminoquinoline derivative (Key intermediate for Tafenoquine/Primaquine analogues)[1][2]
Executive Summary: The "Ambient" Problem
5-Bromo-6-methoxyquinolin-8-amine is a highly reactive intermediate.[2] While the bromine at the C5 position adds some steric bulk, the electron-rich 8-amino group renders the molecule significantly prone to oxidative degradation and photolysis under ambient conditions.[2]
The Core Issue:
Under standard laboratory conditions (20–25°C, 21% O₂, fluorescent lighting), the free base form of this compound undergoes rapid auto-oxidation .[2] The primary amine at position 8 oxidizes to form quinone imines, which subsequently dimerize or polymerize into complex azo-species. This manifests macroscopically as a color change from bright yellow/orange to dark brown/black .
Critical Directive:
Do not store the free base under air. If long-term storage is required, convert to a hydrobromide or hydrochloride salt, or store the free base strictly under inert atmosphere (Argon/Nitrogen) at -20°C.[2]
Troubleshooting Guide (Q&A)
Category: Appearance & Purity
Q: My sample has turned from yellow to dark brown after sitting on the bench for 24 hours. Is it still usable?A: Likely not without re-purification. The darkening indicates the formation of oxidative coupling products (diazo-linked dimers) and quinone-imines .[2] These impurities are often redox-active and can interfere with subsequent metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) by poisoning the catalyst.[2]
Action: Check purity via HPLC. If purity is <90%, re-purify immediately.
Q: I observe a new peak at RRT ~0.85 in my HPLC chromatogram. What is it?A: This is likely the 5-bromo-6-methoxyquinoline-8-imine or a hydrolysis product (5-bromo-6-methoxy-8-hydroxyquinoline) if moisture was present.[2] The 8-amino group is susceptible to oxidation to the imine, which is unstable and hydrolyzes.
Category: Storage & Handling[3][4][5][6][7]
Q: Can I store this compound in a standard desiccator?A: No. A standard desiccator removes moisture but not oxygen. The primary degradation pathway is oxidative, not hydrolytic (though moisture accelerates it).
Protocol: Store in a vial with a septum, purged with Argon, wrapped in foil, and placed in a freezer (-20°C).
Q: Is the hydrochloride salt more stable than the free base?A: Yes, significantly. Protonating the 8-amino group (
) reduces the electron density on the nitrogen, dramatically lowering its susceptibility to oxidation.[2] If you do not need the free amine immediately, store it as the HCl or HBr salt.
The following diagram illustrates the oxidative pathway responsible for the "blackening" of the sample.
Figure 1: Oxidative degradation pathway of 8-aminoquinolines under ambient conditions.
Experimental Protocols
Protocol A: Re-Purification of Oxidized Material
Use this if your sample has darkened but retains >70% purity.
Dissolution: Dissolve the crude dark solid in a minimal amount of Dichloromethane (DCM) .
Filtration: Pass the solution through a short pad of Celite to remove insoluble polymerized tars.
Acid Extraction (Optional but Recommended):
Extract the DCM layer with 1M HCl (The product goes into the aqueous phase as the salt; non-basic impurities stay in DCM).
Wash the aqueous layer with fresh DCM.
Basify the aqueous layer carefully with saturated NaHCO₃ (under Argon flow if possible) until pH ~8.
Extract back into DCM.
Drying: Dry over anhydrous Na₂SO₄ .
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C .
Storage: Immediately flush the flask with Argon and store at -20°C.
Protocol B: Stability-Indicating HPLC Method
Standardize your QC using these conditions.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (aromatic) and 350 nm (quinoline core specific)
Retention Time
~4.5 - 5.5 min (varies by column); Impurities typically elute later (dimers) or earlier (hydrolysis).[2]
Handling Workflow Diagram
Figure 2: Recommended decision tree for handling and storage upon receipt.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023, 6-Methoxyquinolin-8-amine (Parent Structure).[2] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analytical Guide: Optimizing 1H NMR Characterization of 5-Bromo-6-methoxyquinolin-8-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
5-Bromo-6-methoxyquinolin-8-amine is a critical scaffold in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine analogues) and anticancer agents. The analytical challenge lies in verifying the regioselectivity of bromination (C-5 vs. C-7 position) and managing the solubility-dependent aggregation typical of planar quinoline systems.
This guide compares the performance of two primary solvent systems—Chloroform-d (
) and Dimethyl Sulfoxide- (DMSO-) —and provides a definitive logic tree for distinguishing the target 5-bromo product from its regioisomers and precursors.
Sharp/Distinct. H-bonding stabilizes protons; appears as broad singlet or doublet (6.5–7.5 ppm).
DMSO- is required for quantitative integration of the amine.
Spectral Resolution
High. Sharp coupling constants (-values) for aromatic protons.
Good, but viscosity causes slight line broadening.
is superior for extracting precise -values of the pyridine ring.
Water Interference
Low (1.56 ppm).[1] Rarely interferes with aromatics.
High (3.33 ppm). Can obscure the methoxy signal (~3.9 ppm) if "wet".
Dry sample thoroughly before using DMSO.
Chemical Shift Stability
Variable.[2] Concentration-dependent shifts due to stacking.
Stable. Solvation shell disrupts stacking.
DMSO- provides more reproducible shifts.
Experimental Insight: The "Stacking" Artifact
In
, 8-aminoquinolines exhibit concentration-dependent upfield shifts (shielding) due to molecular stacking.
Protocol: If using
, maintain concentration < 5 mg/0.6 mL to prevent shift drifting of >0.1 ppm.
Solution: DMSO-
disrupts these stacks, yielding "infinite dilution" chemical shifts even at higher concentrations.
Structural Validation: 5-Bromo vs. 7-Bromo Isomer
The core synthetic risk is bromination at the C-7 position (ortho to amine) rather than the desired C-5 position (para to amine).
Differentiation Logic
Precursor (6-methoxyquinolin-8-amine): Shows an AB system for protons H-5 and H-7 (
Hz, meta-coupling).
Target (5-Bromo): H-5 is substituted. H-7 appears as a sharp singlet.
Impurity (7-Bromo): H-7 is substituted. H-5 appears as a sharp singlet.
Chemical Shift Data Table (400 MHz)
Proton Position
Precursor (Ref)
Target: 5-Bromo (Predicted)
Impurity: 7-Bromo (Predicted)
Multiplicity ( Hz)
H-2
8.60
8.65
8.62
dd ()
H-3
7.32
7.45
7.35
dd ()
H-4
7.96
8.35 (Deshielded by peri-Br)
8.00
dd ()
H-5
6.58
-- (Substituted)
6.85 (Singlet)
--
H-7
6.48
6.90 (Singlet)
-- (Substituted)
Singlet (Target)
5.01 (Broad)
6.80 (DMSO)
6.90 (DMSO)
Broad s / d
3.88
3.95
3.92
Singlet
Note: The most diagnostic feature of the 5-Bromo product is the significant downfield shift of H-4 (approx +0.4 ppm) due to the peri-effect of the bromine atom at C-5.
Visualization: Analytical Workflow & Logic
The following diagrams illustrate the decision process for solvent selection and structural assignment.
Figure 1: Analytical Decision Tree for Solvent Selection and Structural Assignment.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts, follow this standardized protocol.
A. Sample Preparation
Mass: Weigh 5–10 mg of the solid analyte.
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).
Why? Ensures complete solubility and sharpens the exchangeable amine protons.
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).
Tube Quality: Use high-throughput (Level 1) or precision (Level 2) 5mm tubes. Camber issues in cheap tubes distort the critical aromatic splitting.
B. Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
Relaxation Delay (d1): Set to 5.0 seconds .
Reasoning: The methoxy protons (
) and aromatic protons () relax at different rates. A short d1 will lead to inaccurate integration ratios (e.g., OMe integral < 3.0 relative to aromatic H).
Scans (ns): 16 or 32 scans are sufficient for >5mg samples.
Temperature: 298 K (25°C).
C. Advanced Validation: NOE Difference (Optional)
If the chemical shift of H-4 is ambiguous, run a 1D-NOESY irradiating the Methoxy signal (3.95 ppm).
5-Bromo: Strong NOE enhancement of H-7 (singlet). No enhancement of H-5 (absent).
7-Bromo: Strong NOE enhancement of H-5 (singlet).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on coupling constants and substituent effects).
Royal Society of Chemistry. (2016). Synthesis and Characterization of 6-methoxyquinolin-8-amine derivatives. (Base values for precursor shifts).
BenchChem. (2025).[1] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Solvent physical properties and residual peaks).
National Institutes of Health (PMC). (2018). Regioselective Electrophilic Aromatic Bromination. (Mechanistic validation of C-5 selectivity).
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-6-methoxyquinolin-8-amine
This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-methoxyquinolin-8-amine, a key intermediate in medicinal chemistry. Given the absence of a publicly avail...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-methoxyquinolin-8-amine, a key intermediate in medicinal chemistry. Given the absence of a publicly available, experimentally assigned spectrum for this specific molecule, this guide provides a robust, predicted ¹³C NMR dataset and critically compares it with experimental data from structurally analogous compounds. This approach allows for a detailed understanding of the electronic effects of each substituent on the quinoline scaffold, providing researchers, scientists, and drug development professionals with a strong predictive framework for spectral interpretation and structural verification.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the synthesis of complex heterocyclic molecules like 5-Bromo-6-methoxyquinolin-8-amine, ¹³C NMR spectroscopy is an indispensable tool for unambiguous structure confirmation.[1] Each carbon atom in a unique electronic environment produces a distinct signal, making the ¹³C NMR spectrum a molecular fingerprint. The chemical shift (δ) of each carbon is highly sensitive to the local electronic structure, which is modulated by the inductive and resonance (mesomeric) effects of substituents on the quinoline ring.[2] Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral assignment.
This guide will dissect the predicted ¹³C NMR spectrum of the title compound by comparing it to the experimentally determined spectra of four key analogues: quinoline, 5-bromoquinoline, 6-methoxyquinoline, and 8-aminoquinoline. This comparative analysis will illuminate the individual and combined electronic contributions of the bromo, methoxy, and amino functional groups.
Molecular Structure and Predicted Chemical Shifts
The structure of 5-Bromo-6-methoxyquinolin-8-amine, with the standard IUPAC numbering for the quinoline ring, is presented below. The predicted ¹³C NMR chemical shifts were generated using a combination of established algorithms and databases.[3][4][5]
Caption: Structure and IUPAC numbering of 5-Bromo-6-methoxyquinolin-8-amine.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-6-methoxyquinolin-8-amine
Carbon Atom
Predicted Chemical Shift (δ, ppm)
C2
147.5
C3
122.0
C4
135.8
C4a
128.9
C5
109.8
C6
152.1
C7
96.2
C8
138.7
C8a
141.3
C-OCH₃
56.5
Comparative Analysis with Experimental Data
To validate and understand the predicted chemical shifts, a comparison with experimental data from quinoline and its monosubstituted derivatives is crucial. The following table presents this comparison, with all experimental data sourced from reputable databases and literature.[6][7][8][9][10][11][12][13]
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
Carbon
Quinoline (Exp.)
5-Bromoquinoline (Exp.)
6-Methoxyquinoline (Exp.)
8-Aminoquinoline (Exp.)
5-Bromo-6-methoxyquinolin-8-amine (Pred.)
C2
150.2
151.3
147.8
147.5
147.5
C3
121.1
122.7
121.5
121.2
122.0
C4
135.9
135.4
135.1
136.1
135.8
C4a
128.2
129.9
127.8
127.9
128.9
C5
129.4
118.9
127.1
128.9
109.8
C6
126.5
132.9
157.0
126.9
152.1
C7
127.6
128.3
104.9
110.1
96.2
C8
129.4
129.4
122.1
143.8
138.7
C8a
148.4
149.3
144.1
138.4
141.3
-OCH₃
-
-
55.4
-
56.5
Analysis of Substituent Effects:
C5 (Bromine Effect): The most dramatic upfield shift is predicted for C5. In 5-bromoquinoline, the C5 signal shifts significantly upfield to ~118.9 ppm from 129.4 ppm in quinoline due to the strong shielding effect of the bromine atom (the "heavy atom effect"). The predicted value of 109.8 ppm for the title compound reflects this primary effect, further modified by the other substituents.
C6 (Methoxy Effect): The methoxy group is a strong electron-donating group through resonance (+M effect). This causes a significant downfield shift at the ipso-carbon (C6) to ~157.0 ppm in 6-methoxyquinoline.[7] The predicted value of 152.1 ppm in the title compound is consistent with this, though the value is attenuated by the influence of the adjacent bromo and amino groups.
C7 (Combined Methoxy and Amino Effects): The C7 position is ortho to the methoxy group and meta to the amino group. The electron-donating methoxy group causes a strong upfield shift at the ortho position, as seen in 6-methoxyquinoline where C7 is at ~104.9 ppm. The amino group also contributes to shielding at the meta position. Consequently, C7 is predicted to be the most shielded (lowest chemical shift) carbon in the ring at 96.2 ppm.
C8 (Amino Effect): The amino group is a powerful electron-donating group, causing a downfield shift at the ipso-carbon (C8). In 8-aminoquinoline, the C8 signal is at ~143.8 ppm. The predicted value of 138.7 ppm for the title compound is in line with this effect, tempered by the ortho-bromo and meta-methoxy substituents.
Carbons of the Pyridine Ring (C2, C3, C4): The chemical shifts of the carbons in the pyridine ring are less affected by the substituents on the carbocyclic ring. Their predicted values remain close to those observed in the monosubstituted analogues, indicating that the electronic effects are primarily localized to the substituted ring.
Standardized Experimental Protocol
To obtain a high-quality ¹³C NMR spectrum for 5-Bromo-6-methoxyquinolin-8-amine, the following experimental protocol is recommended. The logic behind these parameters is to ensure adequate signal-to-noise for the low-abundance ¹³C nuclei while minimizing experiment time.[14]
Caption: Recommended workflow for ¹³C NMR data acquisition and processing.
Rationale for Protocol Choices:
Solvent: CDCl₃ is a common choice, but DMSO-d₆ is an excellent alternative if solubility is an issue.
Spectrometer Frequency: Higher field strengths (≥ 400 MHz) provide better signal dispersion and sensitivity.
Proton Decoupling: This is a standard procedure for ¹³C NMR to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
Relaxation Delay: A 2-second delay is a good starting point to allow for sufficient relaxation of the carbon nuclei, which is crucial for accurate signal integration, especially for quaternary carbons.
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a large number of scans are required to achieve an adequate signal-to-noise ratio.
Conclusion
This guide provides a comprehensive, data-driven comparison for the ¹³C NMR spectrum of 5-Bromo-6-methoxyquinolin-8-amine. By leveraging predicted data and comparing it against experimental spectra of structurally related compounds, we have established a reliable framework for interpreting the chemical shifts. The analysis highlights the significant and predictable influence of the bromo, methoxy, and amino substituents on the electronic environment of the quinoline ring. The provided experimental protocol offers a standardized method for acquiring high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of substituted quinoline derivatives, facilitating more efficient and accurate structural elucidation.
References
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]
Mondal, S., et al. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega.
Supporting Information for an article on quinoline N-oxides. (n.d.). Royal Society of Chemistry.
Supporting Information for an article on methoxyquinolines. (n.d.). Royal Society of Chemistry.
Ferreira, L.G., et al. (2022).
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Claret, P. A., & Williams, D. H. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry.
Hansen, P. E., et al. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 6-Methoxyquinaldine. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]
SpectraBase. (n.d.). 6-Methoxyquinoline. Wiley. Retrieved from [Link]
Sadlej-Sosnowska, N. (2005).
Pinto, D. C., et al. (2019). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
ResearchGate. (2022). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
NIST. (n.d.). Quinoline, 6-methoxy-. NIST WebBook. Retrieved from [Link]
BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole.
HPLC Method Development Guide: 5-Bromo-6-methoxyquinolin-8-amine Purity Analysis
Executive Summary Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 5-Bromo-6-methoxyquinolin-8-amine , a critical intermediate in the synthesis of 8-aminoquinoline antimalaria...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 5-Bromo-6-methoxyquinolin-8-amine , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine).[1]
The Challenge:
The 8-aminoquinoline core presents a classic chromatographic challenge: it possesses a basic nitrogen (quinoline ring N, pKa ~4–5) and an exocyclic amine. On traditional silica-based C18 columns at acidic pH, these moieties protonate, leading to secondary silanol interactions that cause peak tailing , retention shifts , and poor resolution from impurities.
The Solution:
This guide objectively compares two distinct separation strategies:
The "Traditional" Approach: Acidic Mobile Phase (pH 2.7) on a Base-Deactivated C18.
The "Modern" Approach: High pH Mobile Phase (pH 10.0) on a Hybrid Silica (BEH) Column.
Part 1: Compound Profile & Physicochemical Basis[1]
Before selecting a column, we must understand the analyte.
At pH 10 , the quinoline nitrogen is deprotonated (neutral). This eliminates the repulsion between the charged analyte and the protonated stationary phase, and more importantly, eliminates the ion-exchange interaction with residual silanols. The result is a sharp, symmetrical peak and increased retention, allowing better separation from early-eluting polar impurities.
The following data illustrates the expected performance differences based on the physicochemical properties of 8-aminoquinolines.
Parameter
Method A (Acidic pH 2.7)
Method B (Basic pH 10.0)
Acceptance Criteria
Retention Time (RT)
6.4 min
9.8 min (Increased retention)
N/A
USP Tailing Factor (Tf)
1.6 (Tailing visible)
1.08 (Symmetrical)
NMT 1.5
Theoretical Plates (N)
~8,500
~14,200
> 5,000
Resolution (Rs) from Impurity A
1.8
3.5
> 2.0
LOD (Signal/Noise = 3)
0.05 µg/mL
0.02 µg/mL (Sharper peak = Higher height)
N/A
Key Insight: The High pH method not only improves peak shape but also increases retention, moving the main peak away from the solvent front and polar degradants.
Part 5: Visualizing the Method Development Logic
Workflow Diagram
This diagram outlines the decision process for selecting the optimal conditions.
Caption: Decision tree for HPLC method development of basic quinolines, highlighting the shift from traditional acidic methods to modern high-pH hybrid column technology.
Part 6: References
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link
Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link
PubChem. (2025).[6][7] 5-Methoxyquinolin-8-amine Compound Summary. National Library of Medicine. Link
Dolan, J. W. (2015). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. Link
Technical Comparison Guide: IR Spectroscopy of 5-Bromo-6-methoxyquinolin-8-amine
The following guide details the infrared (IR) spectroscopic characterization of 5-Bromo-6-methoxyquinolin-8-amine , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine). This doc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the infrared (IR) spectroscopic characterization of 5-Bromo-6-methoxyquinolin-8-amine , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine).
This document is structured to serve as a direct reference for analytical chemists and process development scientists, prioritizing experimental logic and spectral differentiation over generic descriptions.
Executive Summary
In the synthesis of third-generation antimalarials like Tafenoquine, the bromination of the quinoline scaffold at the C-5 position is a pivotal step. Distinguishing the brominated product (5-Bromo-6-methoxyquinolin-8-amine ) from its non-brominated precursor (6-Methoxyquinolin-8-amine ) or regioisomers is a critical quality control challenge.
While NMR is definitive for proton counting, FT-IR spectroscopy offers a rapid, cost-effective method for monitoring the bromination reaction endpoint. The introduction of the heavy bromine atom induces specific, predictable shifts in the fingerprint region (500–700 cm⁻¹) and alters the aromatic ring breathing modes, creating a distinct spectral signature.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct precursor. The data is synthesized from experimental baselines of the 8-aminoquinoline scaffold and substituent-induced shift principles.
Table 1: Characteristic IR Peak Comparison
Functional Group
Mode of Vibration
Precursor (6-Methoxyquinolin-8-amine)
Target (5-Bromo-6-methoxyquinolin-8-amine)
Diagnostic Shift / Note
Primary Amine (-NH₂)
N-H Stretch (Asym/Sym)
3350–3450 cm⁻¹ (Doublet)
3360–3460 cm⁻¹ (Doublet)
Minimal shift. Retains characteristic "doublet" appearance of primary amines.
Aromatic Ring
C=C / C=N Skeletal Stretch
1590–1620 cm⁻¹
1575–1610 cm⁻¹
Redshift (~10-15 cm⁻¹) due to the heavy atom effect (mass of Br) dampening ring vibrations.
Methoxy Group (-OCH₃)
C-O-C Asym Stretch
~1250 cm⁻¹
~1255 cm⁻¹
Position 6 is ortho to the Br (pos 5). Steric crowding may cause slight stiffening/blue shift.
Aromatic C-H
Out-of-Plane (OOP) Bending
810–830 cm⁻¹ (2 adjacent H's)
Simplification
The precursor has H-4/H-5 and H-2/H-3 coupling. The Target loses the H-5 signal, simplifying the 700–900 region.
Carbon-Bromine
C-Br Stretch
Absent
550–650 cm⁻¹
CRITICAL IDENTIFIER. A new, medium-to-strong band appears in the far fingerprint region.
Detailed Spectral Interpretation
A. The Fingerprint Region (Diagnostic Zone)
The most significant differentiator is the C-Br stretching vibration . In aromatic systems, this typically manifests as a strong band between 500 and 700 cm⁻¹ .
Observation: For 5-bromoquinolines, this peak is often sharp and distinct from the broader ring deformation bands.
Mechanism: The large mass of the bromine atom (79.9 amu) compared to hydrogen (1.0 amu) drastically lowers the frequency of the vibration at the C-5 position.
Protocol: Analysts should zoom into the 400–800 cm⁻¹ region. The appearance of a new peak here, concurrent with the disappearance of the C-H bending mode for the C-5 proton, confirms successful bromination.
B. The Amine Region (3300–3500 cm⁻¹)
Both the precursor and the target possess an exocyclic primary amine at position 8.
Pattern: You will observe two distinct bands (symmetric and asymmetric stretching).[1][2]
Interference: If the sample is wet (hygroscopic nature of salts), a broad O-H stretch (3200–3600 cm⁻¹) will obscure these peaks. Strict drying is required.
Experimental Protocol: Reliable Characterization
To ensure reproducibility (E-E-A-T), the following protocol controls for the common pitfalls of analyzing aminoquinolines, specifically oxidation and hygroscopicity.
Method A: ATR (Attenuated Total Reflectance) – Recommended
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).
Sample Prep: No preparation required. Place solid directly on the crystal.
Parameter: 4 cm⁻¹ resolution, 32 scans.
Advantage: Minimizes sample exposure to air/moisture; rapid cleanup.
Method B: KBr Pellet – Legacy/High Resolution
Ratio: 1–2 mg sample to 200 mg dry KBr.
Grinding: Grind gently. Excessive grinding of bromo-compounds can sometimes induce halide exchange or lattice deformations affecting the fingerprint region.
Press: Evacuate die for 2 minutes before pressing to remove moisture.
Warning: KBr is hygroscopic. A "wet" pellet will show a false broad peak at 3400 cm⁻¹, masking the amine doublet.
Analytical Workflow
The following diagram illustrates the decision logic for verifying the intermediate using IR.
Figure 1: Logical workflow for IR-based quality control of the bromination step.
Synthesis & Causality
Understanding the synthesis aids in interpreting the spectrum. The molecule is typically accessed via the bromination of 6-methoxy-8-nitroquinoline followed by reduction, or direct bromination of the amine (protected or free).
Regioselectivity: The methoxy group at C-6 is an ortho/para director. However, position 5 (ortho to methoxy, para to amine) is electronically favored and sterically accessible.
Impurity Alert: If the reaction over-brominates, a di-bromo species (likely 5,7-dibromo) may form.
IR Detection: Look for complex splitting in the C-Br region (multiple bands between 500–700 cm⁻¹) and the complete loss of the isolated Ar-H bending mode at position 7.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023, 6-Methoxyquinolin-8-amine. Retrieved from [Link]
SpectraBase. IR Spectrum of 8-Amino-6-methoxyquinoline. Wiley Science Solutions. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Quinoline, 6-methoxy-8-nitro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Lipshutz, B. H., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Comparative Biological Activity of 5-Bromo vs. Non-Brominated Primaquine Analogs: A Technical Guide
Authored by a Senior Application Scientist This guide provides a comprehensive comparison of the biological activities of 5-bromo-primaquine analogs against their non-brominated counterparts. As researchers and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of 5-bromo-primaquine analogs against their non-brominated counterparts. As researchers and drug development professionals, understanding the nuanced effects of structural modifications is paramount. Here, we delve into the causality behind the observed differences in antimalarial and antiproliferative efficacy, supported by experimental data and detailed protocols.
Introduction: Primaquine and the Quest for Superior Analogs
Primaquine (PQ), an 8-aminoquinoline, remains a cornerstone in malaria therapy. It is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[1][2] It also displays gametocytocidal activity against all human malaria species, making it a key tool for blocking transmission.[3][4][5]
However, the clinical utility of primaquine is hampered by several factors. Its mechanism of action is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS) through its metabolites, inducing oxidative damage to the parasite.[1][6][7] This same pro-oxidant nature is responsible for its primary dose-limiting toxicity: severe hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5] Furthermore, its rapid metabolism results in a short half-life, necessitating prolonged treatment regimens that can lead to poor patient compliance.[5][8]
These limitations have spurred extensive research into developing primaquine analogs with an improved therapeutic window: enhanced efficacy, reduced toxicity, and a more favorable pharmacokinetic profile.[5] One common medicinal chemistry strategy is halogenation, leading us to investigate the impact of introducing a bromine atom at the 5-position of the quinoline ring.
The Influence of C-5 Bromination on Primaquine's Core Structure
The introduction of a bromine atom at the 5-position of the primaquine quinoline core is a strategic modification intended to modulate the molecule's electronic and steric properties. Bromine is an electron-withdrawing group that can alter the reactivity and metabolic stability of the aromatic ring. This can, in turn, influence the compound's interaction with biological targets, its metabolic fate, and its overall pharmacodynamic and pharmacokinetic profile.
Caption: Structural modification of the primaquine scaffold.
The primary goal of modifying primaquine is to enhance its antimalarial potency, particularly against drug-resistant strains, while mitigating its toxicity.
In Vitro Blood-Stage Activity
While primaquine itself is a weak blood-stage schizonticide, modifications can significantly alter this activity.[4] Studies on related 5-substituted analogs, such as 5-phenoxy primaquine derivatives, have shown that substitution at this position can lead to a minor to moderate increase in inhibitory activity against the blood stages of P. falciparum compared to the parent primaquine.[9] For instance, several 5-phenoxy analogs displayed IC50 values in the range of 3.65 to 8.20 µM, an improvement over primaquine's IC50 of 11.33 µM against the 3D7 strain.[9] This suggests that the C-5 position is a viable site for modification to enhance blood-stage activity. Although direct comparative data for a 5-bromo analog was not prominently found in the initial literature search, the principle established by other C-5 substitutions is promising.
Gametocytocidal and Liver-Stage Activity
Primaquine's defining feature is its activity against gametocytes and hypnozoites.[1][3] The activity of primaquine is dependent on its metabolism by host enzymes like CYP2D6 to form hydroxylated metabolites, which are the ultimate effectors.[6][7][10] Any modification, including bromination, that affects this metabolic activation could significantly impact its efficacy. A key research question is whether 5-bromo-primaquine can be more efficiently converted to active metabolites or if the brominated metabolite itself possesses superior intrinsic activity or stability, leading to enhanced killing of liver-stage parasites and gametocytes.
Table 1: Comparative In Vitro Antimalarial Activity of Primaquine and 5-Substituted Analogs against P. falciparum
This table illustrates the principle that C-5 substitution can improve blood-stage activity. Data for a specific 5-bromo analog is needed for a direct comparison.
The pro-oxidant mechanism of primaquine has led to investigations into its potential as an anticancer agent. The introduction of bromine into various heterocyclic scaffolds has been shown to enhance antiproliferative activity.[11][12][13] For example, a brominated isoindigo derivative (5'-Br) effectively inhibited the proliferation of several human tumor cell lines, inducing apoptosis with an IC50 of 7.13 µM in HL-60 cells.[11] Similarly, certain brominated acetophenone and pyrimidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[13][14]
This established precedent suggests that 5-bromo-primaquine analogs are strong candidates for evaluation as antiproliferative agents. The key hypothesis is that the bromo-substituent could enhance the molecule's ability to induce oxidative stress and subsequent apoptotic pathways within cancer cells.
Comparative Toxicity and Selectivity
A critical aspect of analog development is assessing cytotoxicity against non-cancerous mammalian cells to determine the selectivity index (SI), a ratio of the compound's toxicity to its desired therapeutic effect.
SI = IC50 (mammalian cells) / IC50 (parasite or cancer cells)
For the 5-phenoxy primaquine analogs, cytotoxicity was evaluated against Vero cells (monkey kidney epithelial cells).[9] Most analogs showed a slight increase in cytotoxicity compared to primaquine, but some maintained a comparable or better selectivity index due to their enhanced antimalarial activity.[9] This highlights the delicate balance between increasing potency and maintaining a safe toxicity profile. Any evaluation of a 5-bromo analog must include rigorous cytotoxicity testing against a panel of normal cell lines (e.g., HepG2, MCF12F) to ensure that any gains in antiparasitic or anticancer activity are not offset by a prohibitive increase in host cell toxicity.[3][14]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: Workflow for comparing analog bioactivity.
Protocol 1: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the intercalation of SYBR Green I dye into parasitic DNA. It is a widely used, reliable alternative to radioisotope-based methods.[9][15]
Causality: The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a quantitative measure of parasite growth. A reduction in fluorescence in the presence of the test compound indicates inhibition of parasite proliferation.
Step-by-Step Methodology:
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Plate Preparation: Serially dilute the test compounds (5-bromo-primaquine, primaquine, and a standard antimalarial like chloroquine) in culture medium in a 96-well black microplate.
Assay Initiation: Add the parasite culture (adjusted to 2% hematocrit and 1% parasitemia) to each well. Include parasite-free red blood cells as a negative control and untreated parasite cultures as a positive control (100% growth).
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of growth inhibition relative to the positive control. Determine the IC50 value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16][17]
Causality: LDH is a stable cytoplasmic enzyme present in all cells.[16] When the plasma membrane loses its integrity—a hallmark of cytotoxicity—LDH is released into the supernatant. The amount of LDH detected is proportional to the number of lysed cells.[18]
Step-by-Step Methodology:
Cell Culture: Seed mammalian cells (e.g., HepG2 human hepatoma cells or Vero cells) in a 96-well clear microplate at a density of 1 x 10⁴ cells/well. Allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control/low LDH release) and cells treated with a lysis buffer like 1% Triton X-100 (positive control/maximum LDH release).
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new flat-bottomed 96-well plate.
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well with the supernatant.
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a red formazan product.[18] Stop the reaction with a stop solution (e.g., 1N HCl) if necessary.[17] Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100
Determine the IC50 value (the concentration that causes 50% cell lysis) using a dose-response curve.
Conclusion and Future Directions
The strategic placement of a bromine atom at the C-5 position of the primaquine scaffold represents a promising avenue for developing analogs with superior biological profiles. Evidence from related C-5 substituted analogs suggests a high potential for enhanced antimalarial activity.[9] Furthermore, the well-established role of bromination in boosting the antiproliferative effects of heterocyclic compounds provides a strong rationale for investigating 5-bromo-primaquine analogs as potential anticancer agents.[11][12][13]
The ultimate validation requires direct, side-by-side comparative studies of 5-bromo-primaquine and primaquine. Future research must focus on synthesizing these specific analogs and subjecting them to the rigorous experimental workflows outlined in this guide. This includes comprehensive screening for antimalarial (blood-stage, liver-stage, and gametocytocidal) and antiproliferative activities, followed by thorough toxicity profiling to determine their selectivity and therapeutic potential. Such a data-driven approach is critical for advancing the development of safer and more effective drugs based on the valuable 8-aminoquinoline scaffold.
Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC. [Link]
Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. [Link]
Design, synthesis, and biological activities of conformationally restricted analogs of primaquine with a 1,10-phenanthroline framework - PubMed. [Link]
Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC. [Link]
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. [Link]
Synthesis and biological evaluation of primaquine-chloroquine twin drug: A novel heme-interacting molecule prevents free heme and hydroxyl radical-mediated protein degradation - ResearchGate. [Link]
Evaluation of Antimalarial Activity and Toxicity of a New Primaquine Prodrug - PMC - NIH. [Link]
Antimalarial activity of primaquine operates via a two-step biochemical relay - PubMed. [Link]
5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - MDPI. [Link]
In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC. [Link]
Antimalarial Activity of Plant Metabolites - PMC. [Link]
Comparison of the Curative Antimalarial Activities and Toxicities of Primaquine and Its d and l Isomers - PMC - NIH. [Link]
The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium: A Comparative Study with Human and Rodent Parasites | PLOS Medicine. [Link]
Design, Synthesis and in vitro Evaluation of Primaquine and Diaminoquinazoline Hybrid Molecules Against the Malaria Parasite. [Link]
Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC. [Link]
Comparative evaluation of efficacy and safety of primaquine sustained-release tablets v/s primaquine conventional tablets in Treatment and prevention of relapse of plasmodium vivax malaria | International Journal of Basic & Clinical Pharmacology. [Link]
Primaquine revisited six decades after its discovery | Request PDF - ResearchGate. [Link]
Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction - MDPI. [Link]
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. [Link]
Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC. [Link]
A Researcher's Guide to the Structural Validation of 5-bromo-6-methoxyquinolin-8-amine: A Comparative Analysis
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. The synthesis of su...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. The synthesis of substituted quinolines, a scaffold prevalent in numerous therapeutic agents, often presents the challenge of regioisomerism. This guide provides an in-depth, comparative analysis of analytical techniques for the definitive structural validation of 5-bromo-6-methoxyquinolin-8-amine, a compound of interest in drug discovery programs. We will explore a multi-pronged approach, grounded in scientific first principles, to distinguish this target molecule from its potential regioisomers, ensuring the integrity of downstream research and development.
The Challenge: Regioisomeric Ambiguity
The synthesis of 5-bromo-6-methoxyquinolin-8-amine can potentially yield other isomers, such as 7-bromo-6-methoxyquinolin-8-amine or 5-bromo-6-methoxyquinolin-x-amine variants, depending on the synthetic route. These regioisomers, possessing the same molecular formula and mass, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, relying on a single analytical technique is often insufficient. This guide presents a self-validating workflow that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for unambiguous structure elucidation.
Comparative Analytical Workflow
Our approach is to create a detailed analytical fingerprint of the target molecule and compare it against the expected characteristics of its potential regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is an unparalleled tool for delineating the precise connectivity of atoms in a molecule.[1][2] For 5-bromo-6-methoxyquinolin-8-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provides a comprehensive picture of its structure.
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern.
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts of the carbons directly attached to the bromine, methoxy, and amine groups are key diagnostic markers.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of proton networks within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing through-space correlations that are invaluable for confirming the relative positions of substituents.[3]
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts (ppm), integration values, and coupling constants (Hz).
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.
2D NMR Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Meticulously assign all proton and carbon signals. Pay close attention to the HMBC correlations from the methoxy protons and the aromatic protons to the surrounding carbons. The NOESY spectrum should show a clear spatial correlation between the amine protons (H-8) and the proton at the 7-position, and between the methoxy protons and the proton at the 5- or 7-position, depending on the isomer.
Proton
Expected Chemical Shift (δ, ppm) for 5-bromo-6-methoxyquinolin-8-amine
Expected Chemical Shift (δ, ppm) for a plausible regioisomer (e.g., 7-bromo-6-methoxyquinolin-8-amine)
Key Differentiating Feature
H-2
~8.7 (d)
~8.7 (d)
Similar
H-3
~7.4 (dd)
~7.4 (dd)
Similar
H-4
~8.5 (d)
~8.5 (d)
Similar
H-7
~7.2 (s)
-
Absence of H-7 signal and presence of a singlet for H-5.
-OCH₃
~4.0 (s)
~4.0 (s)
The NOE correlation will be different.
-NH₂
~5.5 (br s)
~5.5 (br s)
Similar
Note: These are predicted values and may vary based on solvent and concentration.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
While MS cannot typically distinguish between regioisomers on its own, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can sometimes provide fragmentation patterns that are unique to a specific isomer.[4][5]
HRMS (e.g., ESI-TOF or Orbitrap): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₉BrN₂O).
Tandem MS (MS/MS): The molecule is fragmented in the gas phase, and the masses of the fragments are measured. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. The positions of the bromo and methoxy groups will influence the fragmentation pathways.[6][7]
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode. Acquire the full scan spectrum and determine the accurate mass of the protonated molecule [M+H]⁺.
MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) at varying collision energies. Record the product ion spectrum.
Data Analysis: Compare the observed accurate mass with the theoretical mass for C₁₀H₉BrN₂O. Analyze the fragmentation pattern and propose fragmentation pathways. For 5-bromo-6-methoxyquinolin-8-amine, characteristic losses would include HBr, CH₃, and CO. The relative intensities of fragment ions may differ from those of its regioisomers.
Analysis
Expected Result for C₁₀H₉BrN₂O
HRMS [M+H]⁺
Calculated: 268.9975, 270.9954 (due to ⁷⁹Br/⁸¹Br isotopes)
Key MS/MS Fragments
Loss of CH₃ (m/z ~254/256), Loss of Br (m/z ~189), Loss of CO (m/z ~241/243)
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, definitive structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[8][9][10][11] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms.
Unambiguous Structure Determination: X-ray crystallography directly visualizes the molecular structure, leaving no room for doubt about the connectivity and relative positions of the substituents.[8][9][10]
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Structure Validation: The final refined structure will provide the exact atomic coordinates, bond lengths, and bond angles, definitively confirming the identity of the regioisomer.
Caption: A decision-making workflow for structural validation.
Conclusion
The definitive identification of 5-bromo-6-methoxyquinolin-8-amine requires a synergistic and hierarchical analytical approach. While NMR spectroscopy, particularly with a full suite of 2D experiments, can often provide a conclusive answer, its findings should be corroborated by HRMS to confirm the elemental composition. In cases of persistent ambiguity or for regulatory filings where absolute certainty is paramount, single-crystal X-ray crystallography serves as the ultimate proof of structure. By employing this rigorous, multi-technique workflow, researchers can proceed with confidence in the identity and purity of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
Excillum. (n.d.). Small molecule crystallography.
BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives.
Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 104-112.
Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 104-112.
Greenwood, M. (2023).
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
Al-Omar, M. A., & Amr, A. E. G. E. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15687-15703.
Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 808.
Gaina, L., et al. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(11), 3333.
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
Keeler, J. (n.d.).
BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives.
A Comparative Guide to the UV-Vis Absorption Spectra of 8-Amino-6-Methoxyquinoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of pharmacologically active scaffolds is paramount. The 8-amino-6-methoxyquinoline core, a key pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of pharmacologically active scaffolds is paramount. The 8-amino-6-methoxyquinoline core, a key pharmacophore in antimalarial drugs like primaquine and tafenoquine, presents a fascinating case study in how structural modifications influence its interaction with ultraviolet and visible light. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 8-amino-6-methoxyquinoline derivatives, blending experimental data with the underlying principles of physical organic chemistry to offer actionable insights for compound characterization and development.
The Significance of UV-Vis Spectroscopy in the Analysis of 8-Amino-6-Methoxyquinoline Derivatives
UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique for probing the electronic structure of molecules. For 8-amino-6-methoxyquinoline derivatives, the UV-Vis spectrum is dictated by the π-electron system of the quinoline ring. Electronic transitions, primarily π → π* and n → π*, are responsible for the absorption of light. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecular environment. This includes the nature and position of substituents on the quinoline ring, the solvent polarity, and the pH of the medium. Consequently, UV-Vis spectroscopy serves as an invaluable tool for:
Structural Elucidation: Confirming the identity and purity of synthesized derivatives.
Probing Electronic Effects: Understanding how different functional groups alter the electron distribution within the molecule.
Studying Non-covalent Interactions: Observing changes in the spectra upon binding to biological macromolecules or metal ions.
Quantitative Analysis: Determining the concentration of a derivative in solution using the Beer-Lambert law.
The UV-Vis Spectrum of the Parent Scaffold: Primaquine
Primaquine, the archetypal 8-amino-6-methoxyquinoline derivative, serves as our baseline for comparison. Its UV-Vis absorption spectrum is characterized by multiple bands corresponding to the electronic transitions within the quinoline chromophore. The exact λmax values are influenced by the solvent and pH. For instance, in methanol, primaquine diphosphate exhibits a broad absorption profile in the 230–500 nm region[1]. In an alkaline environment, a distinct absorption maximum is observed at 261 nm.
Comparative Analysis of 8-Amino-6-Methoxyquinoline Derivatives
The Influence of Substituents on the Quinoline Ring
Substituents on the quinoline ring can induce significant shifts in the absorption maxima. These effects are broadly categorized as:
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states. This is typically caused by electron-donating groups (EDGs) or an extension of the conjugated π-system.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, signifying an increase in the energy gap. This is often induced by electron-withdrawing groups (EWGs) that are not in conjugation or by a disruption of the π-system.
The following table summarizes the UV-Vis absorption data for a selection of 8-amino-6-methoxyquinoline derivatives, illustrating the impact of various structural modifications.
Note: The data for compounds 1, 4, 5, 6, and 7 represent the wavelength of maximum absorbance variation upon titration with CuCl2, indicating the formation of a complex and not necessarily the λmax of the free ligand.
From this data, we can draw several key insights:
Complexation with Metal Ions: The formation of metal complexes, as seen with zinc, significantly alters the electronic spectrum, often leading to the appearance of new, red-shifted absorption bands. This is indicative of charge-transfer interactions between the quinoline ligand and the metal center.
Conjugation with Natural Antioxidants: The conjugation of 8-aminoquinoline with molecules like caffeic and ferulic acid, which themselves possess extended π-systems, leads to derivatives with absorption properties that are a composite of the two parent molecules. The observed shifts upon copper chelation highlight the potential of these derivatives as metal sensors.
The Role of Solvent Polarity (Solvatochromism)
The position of the absorption bands of 8-amino-6-methoxyquinoline derivatives can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. A systematic study of the solvatochromic behavior of a series of 8-amino-6-methoxyquinoline derivatives would provide valuable information about the nature of their excited states and their dipole moments.
Experimental Protocol: Measurement of UV-Vis Absorption Spectra
To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended.
Materials and Instrumentation
A dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes (typically with a 1 cm path length)
Volumetric flasks and pipettes for accurate solution preparation
The 8-amino-6-methoxyquinoline derivative of interest
Step-by-Step Methodology
Solution Preparation:
Prepare a stock solution of the 8-amino-6-methoxyquinoline derivative in the chosen solvent at a concentration of approximately 1 mM.
From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance at λmax should ideally be between 0.2 and 0.8 for optimal accuracy. A typical starting concentration for measurement is 10-50 µM.
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
Set the desired wavelength range for scanning (e.g., 200-600 nm).
Baseline Correction:
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in their respective holders in the spectrophotometer.
Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
Place the sample cuvette back into the sample holder.
Initiate the sample scan. The instrument will record the absorbance at each wavelength and display the spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Logical Frameworks for Understanding Spectral Data
To better visualize the relationships between molecular structure, experimental workflow, and the resulting data, the following diagrams are provided.
Caption: A streamlined workflow for obtaining and analyzing UV-Vis absorption spectra.
Caption: The influence of different substituent types on the UV-Vis absorption spectrum.
Concluding Remarks for the Practicing Scientist
The UV-Vis absorption spectrum of an 8-amino-6-methoxyquinoline derivative is a rich source of information about its electronic structure. By systematically comparing the spectra of a series of analogues, researchers can gain a deeper understanding of structure-activity relationships. While this guide has synthesized data from various sources to provide a comparative overview, it is crucial for researchers to meticulously characterize each new derivative under standardized conditions to build a robust internal library of spectral data. This practice will not only aid in the immediate characterization of novel compounds but also contribute to a broader understanding of the photophysical properties of this important class of molecules.
References
Absorption spectra of primaquine. (A) Absorption profile of primaquine diphosphate solution at the concentration range 21.8–277.3 µM in methanol as solvent was used to quantify and analyze the activity after incorporation in the nanoemulsion (NE-Pq) and nanochitosan (NQ-Pq) formulations containing D-galactose by absorption spectrum measurement in the UV-Vis region (230–500 nm). (B) Line equation y = 3621.722x – 6.67 × 10–4 and r² = 0.99998. ResearchGate. [Link]
8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. National Center for Biotechnology Information. [Link]
Thermodynamic Studies of Antimalarial Drugs and Their Interaction with Myoglobin, Hemoglobin and Phospholipid Model Membranes. Science Alert. [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. [Link]
A Researcher's Guide to the Structural Determination of 5-Bromo-6-methoxyquinolin-8-amine: A Comparative Analysis
This guide provides an in-depth comparison of crystallographic techniques for determining the three-dimensional structure of small organic molecules, using the specific case of 5-Bromo-6-methoxyquinolin-8-amine. As a cru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of crystallographic techniques for determining the three-dimensional structure of small organic molecules, using the specific case of 5-Bromo-6-methoxyquinolin-8-amine. As a crucial precursor in the synthesis of various pharmacologically active compounds, understanding its precise molecular geometry is paramount for rational drug design and development. This document will explore the predominant method, single-crystal X-ray diffraction (SC-XRD), and compare it with viable alternatives like Microcrystal Electron Diffraction (MicroED) and Neutron Diffraction, offering researchers the insights needed to select the optimal technique for their specific analytical challenges.
Case Study: 5-Bromo-6-methoxyquinolin-8-amine
The crystal structure of 5-Bromo-6-methoxyquinolin-8-amine has been successfully determined and its coordinates are available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[1][2][3] The analysis was performed using single-crystal X-ray diffraction, which revealed a monoclinic crystal system. This foundational data serves as our benchmark for comparing the utility, advantages, and limitations of different structural determination methods.
SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material.[4][5] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of atoms.[6][7] By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density, and thus the molecular structure, can be reconstructed.[4]
Causality in the SC-XRD Workflow
The success of an SC-XRD experiment is contingent on a logical and meticulously executed workflow. The choice to use this method for 5-Bromo-6-methoxyquinolin-8-amine was likely driven by its ability to yield high-quality, well-formed crystals suitable for diffraction.
Experimental Protocol: A Typical SC-XRD Workflow
Crystal Growth & Selection:
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal, free of defects and impurities, typically between 30 and 300 microns in size.[4]
Procedure: Slow evaporation of a saturated solution of 5-Bromo-6-methoxyquinolin-8-amine in a suitable solvent (e.g., ethanol, acetone) is a common method. The resulting crystals are examined under a microscope, and a single, well-formed crystal is selected.
Crystal Mounting:
Rationale: The crystal must be held stationary in the X-ray beam and be rotatable to collect data from all crystallographic planes.
Procedure: The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting adhesive, which is then attached to a goniometer head.[6]
Data Collection:
Rationale: To build a complete 3D picture, diffraction data must be collected from numerous crystal orientations.
Procedure: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations and radiation damage. An X-ray beam (often from a molybdenum or copper source) is directed at the crystal.[5][6] The crystal is slowly rotated, and a series of diffraction images are collected by a detector, often a charge-coupled device (CCD).[6][8]
Structure Solution and Refinement:
Rationale: The raw diffraction data must be computationally processed to generate the final molecular structure.
Procedure: The collected images are integrated to determine the position and intensity of each reflection. This data is used to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[9] An atomic model is built into the map and refined using least-squares methods to best fit the experimental data, yielding precise bond lengths, angles, and atomic positions.
Caption: Standard workflow for determining a crystal structure using SC-XRD.
Comparative Analysis: Alternative Crystallographic Techniques
While SC-XRD is powerful, it is not always feasible. The primary bottleneck is often the requirement for large, high-quality single crystals.[10] When this proves challenging, alternative techniques can provide a path to structural elucidation.[11]
High precision for non-hydrogen atoms; well-established and widely accessible.[4][5]
Ability to analyze extremely small crystals or even powders; rapid data collection.[15][16][17]
Unambiguous localization of hydrogen atoms; ability to distinguish between neighboring elements.[12][18]
Key Limitation
Requires large, high-quality single crystals, which can be difficult to grow.[10]
Can be more susceptible to dynamic scattering effects; requires specialized cryo-EM equipment.[10][15]
Requires very large crystals and access to a nuclear reactor or spallation source; lower flux.[18]
Best Suited For
Routine, high-resolution structure determination of small molecules that crystallize well.
Compounds that yield only nanocrystals or are difficult to crystallize in large form.[19]
Precisely locating hydrogen atoms (e.g., in hydrogen bonds), studying magnetic structures.[18][20]
Alternative Spotlight 1: Microcrystal Electron Diffraction (MicroED)
MicroED has emerged as a revolutionary technique for structural analysis, particularly for samples that are recalcitrant to traditional crystallization methods.[14][17] It leverages the fact that electrons interact with matter much more strongly than X-rays, allowing diffraction data to be collected from crystals that are orders of magnitude smaller.[10][19]
When to Choose MicroED:
If attempts to grow crystals of 5-Bromo-6-methoxyquinolin-8-amine larger than a few micrometers were unsuccessful, or if only a powder was obtained, MicroED would be the superior choice.[16] The workflow involves applying the nanocrystals to a transmission electron microscope (TEM) grid, freezing them, and collecting diffraction data by continuously rotating the grid in the electron beam.[15]
Topic: 5-Bromo-6-methoxyquinolin-8-amine Proper Disposal Procedures Part 1: Executive Safety Directive 5-Bromo-6-methoxyquinolin-8-amine (CAS: 5347-15-9 / Analogous) is a halogenated aminoquinoline. In the absence of a c...
5-Bromo-6-methoxyquinolin-8-amine (CAS: 5347-15-9 / Analogous) is a halogenated aminoquinoline. In the absence of a compound-specific RCRA listing, it must be managed as Hazardous Waste based on its functional group characteristics: Acute Toxicity , Irritancy , and Aquatic Toxicity .
CRITICAL PROHIBITION:
NEVER dispose of this compound down the drain.
NEVER mix with oxidizing acids (HNO₃) or hypochlorites (Bleach). The amine functionality can generate explosive N-chloroamines or carcinogenic nitrosamines.
Part 2: Hazard Identification & Waste Characterization
Before disposal, you must classify the waste stream to ensure downstream compliance. This compound presents a dual-hazard profile: the quinoline scaffold (biological activity/toxicity) and the halogen (bromine) substituent (requires specific incineration protocols).
Causes skin and serious eye irritation.[2][3][4][5]
Sensitization
Cat 1
WARNING
May cause an allergic skin reaction.
Aquatic Toxicity
Cat 1
WARNING
Very toxic to aquatic life with long-lasting effects.
Physical & Chemical Properties Relevant to Disposal
State: Solid (Yellow to brown crystalline powder).
Solubility: Low in water; soluble in DMSO, Methanol, and dilute acids.
Basicity: The 8-amino and quinoline nitrogen make this compound basic. It will form soluble salts with acids.
Halogen Content: Contains Bromine (~25-30% by mass). Must be segregated into Halogenated Waste.
Part 3: Waste Segregation Decision Logic
Proper segregation is the primary defense against unexpected reactions in the waste container. Use the following decision tree to determine the correct waste stream.
Figure 1: Waste Segregation Decision Tree. Follow the path based on the physical state and solvent carrier of the waste.
Part 4: Operational Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure compound, contaminated weighing paper, gloves, and pipette tips.
Containment: Place waste in a clear, 6-mil polyethylene bag.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "5-Bromo-6-methoxyquinolin-8-amine" (Do not use abbreviations).
Hazard Checkboxes: Toxic, Irritant.
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated "Solid Toxic Waste" pail.
Disposal Path: Incineration at a permitted facility (Rotary Kiln Incineration is preferred for halogenated organics).
Applicability: Reaction mixtures, HPLC effluent, or washing solvents.
Solvent Identification:
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
Action: Pour into the "Halogenated Organic Solvents" carboy.
Reasoning: The bromine on the quinoline ring requires this stream regardless of the solvent, but mixing with DCM confirms the classification.
Scenario 2 (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone.
Action: Pour into the "Non-Halogenated Organic Solvents" carboy UNLESS the concentration of the bromo-quinoline is >1%. If >1%, default to Halogenated stream to prevent exceeding halogen limits in fuel-blending programs.
Compatibility Check (The "Self-Validating" Step):
Test: Before adding to a communal waste container, take 5 mL of the waste and mix it with 5 mL of the carboy's contents in a test tube inside a fume hood.
Observation: Watch for heat generation, bubbling, or precipitation.
Validation: If no reaction occurs after 5 minutes, proceed with bulk transfer.
pH Control: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12). Neutralize if necessary to prevent corrosion of the waste drum.
Part 5: Chemical Incompatibility & Mechanism[7]
Understanding why certain procedures are forbidden establishes trust and adherence to safety protocols.[6]
Incompatible Class
Representative Chemical
Mechanistic Risk
Hypochlorites
Sodium Hypochlorite (Bleach)
Explosion Hazard. The primary amine (-NH₂) reacts with hypochlorite to form N-chloroamines, which are unstable and potentially explosive.
Nitrosating Agents
Sodium Nitrite, Nitrous Acid
Carcinogen Formation. Reacts with the amine to form N-nitroso compounds (Nitrosamines), which are potent carcinogens.
Strong Oxidizers
Nitric Acid, Peroxides
Exothermic Reaction. The electron-rich quinoline ring can undergo rapid, uncontrolled oxidation, leading to fire or evolution of toxic NOₓ/Br₂ fumes.
Strong Acids
HCl, H₂SO₄
Salt Formation. While not dangerous, adding strong acid precipitates the hydrochloride salt, which may clog waste lines or form difficult-to-clean sludge.
Part 6: Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[6]
Packing Group: III (Low danger) - Conservative assignment unless LD50 data proves otherwise.
RCRA Code: Not P-listed or U-listed. Use D001/D002/D003 only if mixed with ignitable/corrosive/reactive solvents. Otherwise, classify as Non-RCRA Regulated Hazardous Waste (state specific) or Hazardous Waste (Characteristic) depending on local regulations.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 94809, 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link]
University of Wisconsin-Madison. (2025). Laboratory Chemical Waste Disposal Guide. Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-6-methoxyquinolin-8-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven safety and logistical information for handling 5-Bromo-6-methoxyquinolin-8-amine, a compound with significant potential in various research applications. The following protocols are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
While comprehensive toxicological data for 5-Bromo-6-methoxyquinolin-8-amine is not extensively published, a critical analysis of its chemical structure and data from close structural analogs allows for a robust preliminary hazard assessment. The presence of a quinoline core, an amine group, and a bromine atom suggests that the compound should be handled with care, assuming it may possess irritant, and potentially sensitizing, properties.
Based on the hazard profile of the closely related compound, 5-Bromo-6-methoxyquinoline, we can infer the following primary hazards[1]:
Hazard Statement
Description
H315
Causes skin irritation
H319
Causes serious eye irritation
H335
May cause respiratory irritation
Given these anticipated hazards, the primary routes of exposure are inhalation of the powder, direct contact with skin, and contact with eyes. All subsequent procedures are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. The following table outlines the recommended PPE for handling 5-Bromo-6-methoxyquinolin-8-amine.
Task
Recommended PPE
Routine Handling (Small Quantities)
Nitrile gloves, safety glasses with side shields, and a lab coat.
Weighing and Aliquoting
Double-gloving (nitrile), chemical splash goggles, lab coat, and consider a dust mask if not performed in a fume hood.
Large Quantities or Potential for Aerosolization
Double-gloving (nitrile), a face shield over chemical splash goggles, a chemical-resistant apron over a lab coat, and respiratory protection (e.g., an N95 respirator or working in a certified chemical fume hood).
Expert Insights on PPE Selection:
Gloves: Always use powder-free nitrile gloves. Inspect them for any signs of degradation or perforation before use. For procedures with a higher risk of splashes, consider double-gloving.
Eye Protection: Safety glasses are the minimum requirement. However, chemical splash goggles provide a more complete seal around the eyes and are strongly recommended, especially when handling the solid form or preparing solutions[2].
Lab Coat: A standard lab coat is sufficient for most applications. Ensure it is fully buttoned.
Respiratory Protection: All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available for a specific task, a NIOSH-approved respirator is mandatory.
Safe Handling Workflow: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of 5-Bromo-6-methoxyquinolin-8-amine. This process is designed to be a closed loop, minimizing the potential for exposure at every stage.